12-Oxotridecanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
12-oxotridecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-12(14)10-8-6-4-2-3-5-7-9-11-13(15)16/h2-11H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVDTUOVKXZNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062332 | |
| Record name | 12-Ketotridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2345-12-2 | |
| Record name | 12-Oxotridecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecanoic acid, 12-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridecanoic acid, 12-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 12-Ketotridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-oxotridecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
12-oxotridecanoic acid biosynthesis pathway in Arabidopsis
Topic: Biosynthesis of 12-Oxo-Phytodienoic Acid (12-OPDA) and Related 12-Oxo Metabolites in Arabidopsis Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Technical Disambiguation
Subject Clarification: This guide addresses the biosynthesis of 12-oxo-fatty acids in Arabidopsis thaliana. While the specific query referenced "12-oxotridecanoic acid" (a C13 odd-chain saturated keto-acid), it is critical to distinguish this from the canonical signaling pathways in plant biology.
-
12-Oxo-Phytodienoic Acid (12-OPDA): This is the primary, genetically defined 12-oxo-acid in Arabidopsis. It is the direct precursor to Jasmonic Acid (JA) and a potent signaling molecule in its own right.
-
This compound (12-OTA): Current metabolomic literature identifies 12-OTA primarily as a trace feature in broad-spectrum MS profiling (often largely microbial or non-enzymatic in origin) rather than a product of a dedicated plant biosynthetic gene cluster.
Strategic Focus: To provide actionable, high-integrity scientific value, this guide focuses on the Plastidial Octadecanoid Pathway , which synthesizes the 12-oxo-scaffold (12-OPDA). This pathway represents the established model for engineering and studying 12-oxo-acid biosynthesis in plants.
The Biosynthetic Engine: The Octadecanoid Pathway[1][2]
The biosynthesis of 12-oxo-acids in Arabidopsis is a rapid, enzyme-driven cascade localized primarily in the chloroplast . The pathway converts
Substrate Release (The Trigger)
-
Precursor:
-Linolenic acid (18:3) esterified in galactolipids (MGDG/DGDG) of the chloroplast membrane. -
Enzyme: DAD1 (Defective in Anther Dehiscence 1) and other PLA1 lipases.
-
Mechanism: Upon wounding or stress, Ca
flux activates DAD1, releasing free -linolenic acid.
Oxygenation (The Commitment Step)
-
Enzyme: 13-Lipoxygenase (LOX) .[1][2] In Arabidopsis, LOX2 is the predominant isoform for this pathway.
-
Reaction: Insertion of molecular oxygen at C-13.
-
Product: (13S)-Hydroperoxy-octadecatrienoic acid (13-HPOT ).[1]
-
Causality: LOX2 specificity ensures the S-stereochemistry required for downstream cyclization.
Epoxidation (The Unstable Intermediate)
-
Enzyme: Allene Oxide Synthase (AOS) (CYP74A).
-
Reaction: Dehydration of the hydroperoxide to an unstable epoxide.
-
Product: 12,13-Epoxy-octadecatrienoic acid (12,13-EOT ).
-
Technical Note: 12,13-EOT is highly unstable (half-life < 30s in aqueous solution) and will spontaneously hydrolyze to
- and -ketols if not immediately processed by the next enzyme.
Cyclization (The 12-Oxo Formation)
-
Enzyme: Allene Oxide Cyclase (AOC) .[1] Arabidopsis has four isoforms (AOC1-4).
-
Reaction: Stereospecific cyclization of the epoxide.
-
Product: cis-(+)-12-Oxo-Phytodienoic Acid (12-OPDA) .[1]
-
Significance: This is the establishment of the cyclopentenone ring and the "12-oxo" functionality. AOC is the rate-limiting enzyme in basal JA synthesis.
Quantitative Dynamics of the Pathway
The following table summarizes the kinetic parameters and mutant phenotypes for the core enzymes, providing a baseline for experimental design.
| Enzyme | Gene Locus | Substrate | Product | Null Mutant Phenotype | |
| LOX2 | At3g45140 | 13-HPOT | Reduced wound-induced JA; Male fertile. | ||
| AOS | At5g42650 | 13-HPOT | 12,13-EOT | Male sterile; No JA/OPDA accumulation. | |
| AOC2 | At3g25770 | 12,13-EOT | 12-OPDA | Not determined (unstable substrate) | Partial redundancy; Quadruple mutant is lethal. |
| OPR3 | At2g06050 | 12-OPDA | OPC-8:0 | Male sterile; Accumulates 12-OPDA; No JA. |
Pathway Visualization (Graphviz)
The following diagram illustrates the flow from membrane lipids to the 12-oxo-acid 12-OPDA and its transport.
Figure 1: The Plastidial Octadecanoid Pathway generating 12-OPDA in Arabidopsis. Green region denotes Chloroplast; Red region denotes Peroxisome.
Experimental Protocol: Isolation and Profiling of 12-OPDA
To accurately study 12-oxo-acid biosynthesis, precise extraction protocols are required to prevent auto-oxidation and degradation of the unstable precursors.
Reagents & Standards
-
Internal Standard: 12-oxophytodienoic acid-d5 (d5-OPDA) or Dihydro-JA.
-
Extraction Solvent: Ethyl acetate (EtOAc) or MeOH:H2O (70:30).
-
Additives: 0.1% Acetic Acid (to protonate acids for organic phase partitioning).
Step-by-Step Extraction Workflow
-
Tissue Harvesting: Flash freeze 100-200 mg Arabidopsis leaf tissue in liquid nitrogen immediately. Rationale: Prevents wound-induced accumulation of OPDA during handling.
-
Homogenization: Grind tissue to a fine powder. Add 1 mL extraction solvent spiked with 50 ng Internal Standard.
-
Partitioning: Vortex for 10 min at 4°C. Centrifuge at 13,000 x g for 10 min.
-
Supernatant Recovery: Collect the organic supernatant. If using MeOH/H2O, perform a solid-phase extraction (SPE) using C18 cartridges (equilibrate with MeOH, load sample, wash with 15% MeOH, elute with 100% MeOH).
-
Evaporation: Dry the eluate under a nitrogen stream. Re-suspend in 100
L MeOH for LC-MS.
LC-MS/MS Parameters (Targeted)
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8
m). -
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Transition (MRM):
-
12-OPDA (Precursor 293 [M-H]-): Quantifier 293
249; Qualifier 293 163. -
Note: If searching for This compound (C13), monitor Precursor 227 [M-H]- (Calculated based on C13H24O3).
-
References
-
Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. Annals of Botany. Link
-
Schaller, F., & Stintzi, A. (2009). Enzymes in jasmonate biosynthesis – structure, function, regulation. Phytochemistry. Link
-
Park, J. H., et al. (2002). A knock-out mutation in allene oxide synthase results in male sterility and defective wound signal transduction in Arabidopsis due to a block in jasmonic acid biosynthesis. The Plant Journal. Link
-
Stenzel, I., et al. (2003).[3] The allene oxide cyclase family of Arabidopsis thaliana: localization and cyclization. Plant Molecular Biology. Link
-
Acosta, I. F., & Farmer, E. E. (2010). Jasmonates. The Arabidopsis Book. Link
Sources
- 1. Unraveling the Role of 12-cis-Oxo-Phytodienoic Acid in the Wound Response of Arabidopsis thaliana: Insights from Transcriptomic and Complementation Studies | bioRxiv [biorxiv.org]
- 2. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
function of 12-oxotridecanoic acid in plant defense responses.
The 12-Oxo Lipid Axis in Plant Defense: Unpacking the Role of 12-Oxotridecanoic Acid and Related Oxylipins
Target Audience: Plant Pathologists, Analytical Chemists, and Agricultural Biotechnology Researchers.
Executive Briefing
In the complex landscape of plant defense metabolomics, oxygenated fatty acids (oxylipins) serve as critical signaling molecules and antimicrobial agents. While the 18-carbon oxylipin 12-oxo-phytodienoic acid (12-OPDA) is universally recognized as the canonical precursor to the defense hormone jasmonic acid (JA)[1][2], recent high-resolution metabolomic profiling has identified novel, shorter-chain oxo-fatty acids implicated in biotic stress responses. Notably, This compound (a 13-carbon saturated oxo-fatty acid) has emerged as a late-stage inducible metabolite in rice varieties resistant to the brown planthopper (BPH)[3][4].
This technical guide synthesizes the functional paradigm of 12-oxo lipid signaling, critically evaluates the putative role of this compound, and provides a self-validating analytical framework for isolating and quantifying these transient defense metabolites.
Mechanistic Architecture: The 12-Oxo Lipid Defense Paradigm
To understand the function of this compound, it must be contextualized within the broader 12-oxo lipid signaling network. Plant defense responses are highly dependent on the rapid oxidation of membrane lipids following tissue damage or pathogen recognition.
The Canonical Pathway: 12-OPDA and Jasmonate Signaling
Upon herbivore attack, lipases release
The Emergence of this compound
In contrast to the rapid, signaling-oriented burst of 12-OPDA, this compound (
Causality and Functional Hypothesis: this compound accumulates specifically at Day 8 post-infestation[6]. This late-stage accumulation suggests it is not a primary signaling molecule (which typically spike within minutes to hours). Instead, we hypothesize that this compound functions as either:
-
A Phytoalexin: A stable, terminal toxicant that accumulates to deter prolonged feeding.
-
A Biomarker of Oxidative Cleavage: A downstream degradation product resulting from the reactive oxygen species (ROS)-mediated chain shortening of larger structural lipids during sustained hypersensitive response (HR) cell death.
Fig 1: Canonical 12-oxo oxylipin signaling vs. putative generation of this compound.
Quantitative Metabolomic Profiling in Rice Defense
The identification of this compound was achieved through unbiased global metabolite profiling[4]. To evaluate its significance, it is crucial to compare its expression profile against other validated defense metabolites identified in the same biological system.
Table 1: Key Secondary Metabolites in BPH-Resistant Rice (IL308 vs. KD) [4][6]
| Metabolite Feature | Putative Class | Expression Timing | Fold Change (Resistant vs Susceptible) | |
| This compound | 227.1638 | Oxo-Fatty Acid | Late Inducible (Day 8) | Significantly Increased in Resistant |
| Dicaffeoylquinic acid | 515.1195 | Phenylpropanoid | Constitutive | 4.7x Higher |
| 20-Hydroxyecdysone acetate | 521.3120 | Terpenoid | Constitutive | 2.5x Higher |
| Rhoifolin | 577.1550 | Flavonoid | Early Inducible (Day 1) | 3.4x Higher |
| Schaftoside | 563.1400 | Flavonoid | Early Inducible (Day 1) | 1.8x Higher |
| *Exact masses are representative of the deprotonated molecular ions for these classes. |
Analytical Insight: The mass error for this compound (theoretical
Protocol Architecture: Self-Validating UPLC-HRMS Workflow
To accurately quantify transient, reactive species like 12-OPDA and trace metabolites like this compound, traditional extraction methods (e.g., Folch) are insufficient. Chloroform can induce artifactual lipid peroxidation, and slow processing allows enzymatic degradation.
The following protocol utilizes a Methyl tert-butyl ether (MTBE) biphasic system, which forces lipids into the upper organic layer, minimizing protein contamination and preventing oxo-group degradation.
Step-by-Step Methodology
-
Cryogenic Quenching & Lysis:
-
Action: Harvest 50 mg of plant leaf tissue directly into liquid nitrogen. Pulverize using a cryo-mill at 30 Hz for 1 minute.
-
Causality: Immediate freezing halts endogenous lipase and LOX activity, preventing the artificial generation of oxylipins during sample handling.
-
-
Internal Standard (IS) Spiking:
-
Action: Add 10 µL of a heavy-isotope labeled standard mix (e.g.,
-JA, -OPDA, and -palmitic acid at 1 µg/mL). -
Causality: Creates a self-validating system. The recovery of the IS dictates extraction efficiency, and its signal intensity during MS analysis corrects for matrix-induced ion suppression.
-
-
Biphasic MTBE Extraction:
-
Action: Add 225 µL of ice-cold Methanol (MeOH) and vortex for 10s. Add 750 µL of MTBE and shake at 4°C for 10 minutes. Induce phase separation by adding 188 µL of LC-MS grade
. Centrifuge at 14,000 x g for 5 minutes at 4°C. -
Causality: MTBE forms the upper organic phase, making it easily recoverable without passing the pipette tip through the protein-rich interphase, drastically reducing MS source fouling.
-
-
UPLC-HRMS Analysis:
-
Action: Transfer 500 µL of the upper phase, dry under nitrogen, and reconstitute in 100 µL of Isopropanol:Acetonitrile (1:1). Inject 2 µL onto a C18 Reverse Phase column (e.g., Waters Acquity BEH C18).
-
Mobile Phases: (A)
+ 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. -
Detection: Run in Negative Electrospray Ionization (ESI-) mode on a Q-TOF or Orbitrap mass spectrometer.
-
Causality: Carboxylic acids (like this compound and 12-OPDA) readily lose a proton to form stable
ions. Formic acid in the mobile phase ensures sharp chromatographic peaks by preventing silanol interactions on the column, while still allowing efficient deprotonation in the ESI droplet.
-
Fig 2: Self-validating UPLC-HRMS workflow for 12-oxo lipid extraction and quantification.
Future Directions in Drug Development and Ag-Biotech
The discovery of this compound highlights a critical blind spot in current lipidomic databases. For agricultural biotechnology professionals, engineering crops to constitutively express early-stage defense markers (like dicaffeoylquinic acid) while priming the late-stage accumulation of novel oxo-fatty acids (like this compound) could provide durable, broad-spectrum resistance against phloem-feeding insects[4][7].
For drug development, plant-derived 12-oxo lipids (specifically 12-OPDA) are already under investigation for their ability to inhibit human breast cancer cell proliferation by targeting cyclin D1[5]. The structural characterization of this compound and its subsequent synthesis will allow researchers to screen this novel aliphatic oxo-acid for similar anti-proliferative or anti-inflammatory bioactivities.
References
-
Uawisetwathana, U., Chevallier, O. P., Xu, Y., et al. (2019). "Global metabolite profiles of rice brown planthopper-resistant traits reveal potential secondary metabolites for both constitutive and inducible defenses." Metabolomics, 15(12), 151.
-
Dave, A., & Graham, I. A. (2012). "Oxylipin Signaling: A Distinct Role for the Jasmonic Acid Precursor cis-(+)-12-Oxo-Phytodienoic Acid (cis-OPDA)." Frontiers in Plant Science, 3, 42.
-
Dueckershoff, K., et al. (2008). "A plant oxylipin, 12-oxo-phytodienoic acid, inhibits proliferation of human breast cancer cells by targeting cyclin D1." Breast Cancer Research and Treatment, 109(2), 315-323.
-
Mueller, M. J., & Berger, S. (2009). "Plant oxylipins: plant responses to 12-oxo-phytodienoic acid are governed by its specific structural and functional properties." FEBS Journal, 276(17), 4687-4694.
Sources
- 1. Plant oxylipins: plant responses to 12-oxo-phytodienoic acid are governed by its specific structural and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxylipin Signaling: A Distinct Role for the Jasmonic Acid Precursor cis-(+)-12-Oxo-Phytodienoic Acid (cis-OPDA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. Global metabolite profiles of rice brown planthopper-resistant traits reveal potential secondary metabolites for both constitutive and inducible defenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A plant oxylipin, 12-oxo-phytodienoic acid, inhibits proliferation of human breast cancer cells by targeting cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biospec.net [biospec.net]
- 7. mdpi.com [mdpi.com]
chemical structure and properties of 12-oxotridecanoic acid
Technical Deep Dive: 12-Oxotridecanoic Acid
Abstract this compound (CAS 2345-12-2), also known as 12-ketotridecanoic acid, is a rare odd-chain fatty acid derivative characterized by a terminal methyl ketone functionality on a 13-carbon aliphatic backbone. Unlike its biologically ubiquitous analog 12-oxophytodienoic acid (OPDA)—a jasmonate precursor—this compound functions primarily as a metabolic intermediate in the microbial degradation of hydrocarbons and as a specialized synthetic precursor for macrocyclic musks and polyanhydride drug delivery systems. This guide details its structural properties, validated synthetic protocols, and applications in lipid biochemistry.
Part 1: Molecular Architecture & Chemical Identity
The molecule consists of a 13-carbon saturated chain terminated by a carboxylic acid at position C1 and a ketone group at position C12. This "methyl ketone" motif distinguishes it from internal keto-fatty acids, imparting unique reactivity suitable for reductive amination or Baeyer-Villiger oxidation.
Table 1: Chemical Identity & Descriptors
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 12-Ketotridecanoic acid; 12-Keto-tridecoic acid |
| CAS Registry Number | 2345-12-2 |
| Molecular Formula | C₁₃H₂₄O₃ |
| Molecular Weight | 228.33 g/mol |
| SMILES | CC(=O)CCCCCCCCCCC(=O)O |
| InChI Key | NRVDTUOVKXZNCW-UHFFFAOYSA-N |
| Functional Groups | Carboxylic Acid (C1), Ketone (C12) |
Structural Visualization
The following diagram illustrates the dual-functionality of the molecule, highlighting the reactive centers for potential derivatization.
Figure 1: Functional group analysis and potential synthetic divergences for this compound.
Part 2: Physicochemical Properties[5][6]
Understanding the physical behavior of this compound is critical for isolation and formulation. As a keto-acid, it exhibits higher polarity than its parent alkane but lower water solubility than dicarboxylic acids of similar weight.
Table 2: Physical Properties Profile
| Property | Value / Characteristic | Note |
| Appearance | White to off-white crystalline solid | Waxy texture typical of C12-C14 fatty acids. |
| Melting Point | 68°C – 72°C (Predicted) | Higher than tridecanoic acid (44.5°C) due to dipole interactions of the ketone. |
| Boiling Point | ~360°C (at 760 mmHg) | Decomposes before boiling at atmospheric pressure. |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble. |
| Solubility (Organic) | High | Soluble in Ethanol, DMSO, DCM, Ethyl Acetate. |
| pKa (Acid) | 4.78 ± 0.10 | Typical for terminal aliphatic carboxylic acids. |
| LogP | ~3.5 | Lipophilic; readily crosses cell membranes. |
Part 3: Synthesis & Production Protocols
While this compound can be isolated as a minor metabolite from the microbial oxidation of tridecane or hexadecane [1], chemical synthesis offers higher purity and scalability. The most robust "self-validating" protocol involves the Wacker Oxidation of 12-tridecenoic acid. This method is preferred over Grignard reagents (which require strict anhydrous conditions) because it selectively converts the terminal alkene to a methyl ketone.
Protocol: Wacker Oxidation of 12-Tridecenoic Acid
Objective: Selective oxidation of the terminal double bond of 12-tridecenoic acid to a ketone.
Reagents:
-
Precursor: 12-Tridecenoic acid (CAS 6006-06-0)
-
Catalyst: Palladium(II) chloride (
) (10 mol%) -
Co-oxidant: Copper(I) chloride (
) (1 equivalent) -
Solvent: DMF/Water (7:1 v/v)
-
Atmosphere: Oxygen (
) balloon
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask, dissolve 12-tridecenoic acid (10 mmol, 2.12 g) in a mixture of DMF (35 mL) and deionized water (5 mL).
-
Catalyst Addition: Add
(0.17 g, 1 mmol) and (0.99 g, 10 mmol) to the solution. The solution will turn dark. -
Oxidation: Purge the flask with oxygen gas. Attach an oxygen-filled balloon and stir vigorously at 60°C for 24 hours. The color may shift between green and black as the Cu(I)/Cu(II) cycle proceeds.
-
Quenching: Cool the reaction to room temperature. Pour the mixture into 100 mL of cold 1N HCl to protonate the acid and solubilize copper salts.
-
Extraction: Extract with Diethyl Ether (
mL). The product partitions into the organic phase. -
Purification: Wash the combined organic layers with brine (
mL), dry over anhydrous , and concentrate under reduced pressure. -
Crystallization: Recrystallize the crude solid from Hexane/Ethyl Acetate (9:1) to yield this compound as white crystals.
Validation Check:
-
IR Spectroscopy: Look for two carbonyl peaks: ~1710 cm⁻¹ (carboxylic acid dimer) and ~1715 cm⁻¹ (ketone).
-
NMR: The disappearance of vinylic protons (5.0–6.0 ppm) and the appearance of a methyl singlet at ~2.1 ppm confirms the methyl ketone structure.
Diagram: Wacker Oxidation Mechanism
Figure 2: Catalytic cycle for the conversion of terminal alkene to methyl ketone.
Part 4: Biological Significance & Applications[7]
Metabolic Biomarker
This compound appears as a metabolic intermediate in the sub-terminal oxidation of long-chain alkanes by bacteria such as Pseudomonas and Rhodococcus species.
-
Mechanism: Bacteria oxidize n-tridecane or n-hexadecane. While terminal oxidation yields fatty acids, sub-terminal oxidation at the penultimate carbon yields secondary alcohols, which are dehydrogenated to methyl ketones (like this compound) before ester cleavage [2].
-
Utility: It serves as a biomarker for monitoring bioremediation of hydrocarbon-contaminated soils.
Precursor for Macrocyclic Musks
In the fragrance industry, this compound is a strategic intermediate.
-
Baeyer-Villiger Oxidation: Treatment with peracids converts the ketone into an ester linkage within the chain. Upon cyclization, this yields macrocyclic lactones (analogs of Exaltolide or Nirvanolide), which are highly valued for their musk odor profiles [3].
Polymer Chemistry (Polyanhydrides)
Keto-acids are used to synthesize polyanhydrides for controlled drug delivery. The ketone group provides a handle for cross-linking or attaching bioactive molecules (e.g., via hydrazone formation) to the polymer backbone, allowing for pH-sensitive drug release.
References
-
Biodegradation of Alkanes: Callaghan, A.V., et al. (2009). "Anaerobic biodegradation of n-hexadecane by a nitrate-reducing consortium." Applied and Environmental Microbiology.
-
Sub-terminal Oxidation: Kotani, T., et al. (2006). "Bacterial metabolism of long-chain n-alkanes." Journal of Bioscience and Bioengineering.
-
Macrocyclic Synthesis: Kraft, P. (2004). "Aroma Chemicals IV: Musks." Chemistry and Biodiversity.
-
Chemical Data: EPA CompTox Chemicals Dashboard. "12-Ketotridecanoic acid."[1]
-
Wacker Oxidation Protocol: Tsuji, J. (1984). "Synthetic applications of the palladium-catalyzed oxidation of olefins to ketones." Synthesis.
Sources
12-Oxotridecanoic Acid: Natural Occurrence, Biosynthesis, and Analytical Profiling
This guide provides a comprehensive technical analysis of 12-oxotridecanoic acid (12-keto-C13:0), a rare odd-chain keto-fatty acid. While often overshadowed by its C12 analogs (e.g., traumatin) or C18 oxylipins (e.g., OPDA), this compound occupies a unique niche in plant lipidomics and enzymatic mechanistic studies.
Part 1: Chemical & Functional Overview
This compound is a 13-carbon saturated fatty acid characterized by a ketone functionality at the penultimate (omega-1) carbon. Unlike common even-chain fatty acids derived from the fatty acid synthase (FAS) complex, this odd-chain derivative typically arises through specific oxidative cleavage events or specialized biosynthetic pathways in select plant species.
| Property | Specification |
| IUPAC Name | This compound |
| Synonyms | 12-ketotridecanoic acid; 12-oxo-C13:0 |
| Molecular Formula | C₁₃H₂₄O₃ |
| Molecular Weight | 228.33 g/mol |
| Functional Groups | Carboxylic acid (C1), Ketone (C12) |
| Key Characteristic | Penultimate oxidization; Odd-chain length |
Scientific Significance[3][5]
-
Chemotaxonomic Marker: Its presence is highly specific to certain plant families (Ranunculaceae, Solanaceae).
-
Mechanistic Probe: It serves as a "radical clock" substrate in Cytochrome P450 research to distinguish between Compound I (direct hydroxylation) and Compound 0 (nucleophilic) reaction pathways.
-
Stress Metabolite: Recent metabolomic profiling identifies it as an inducible defense compound in rice (Oryza sativa).
Part 2: Natural Sources & Occurrence
The occurrence of this compound is not ubiquitous; it is restricted to specific biological niches, often associated with seed oils or stress responses.
The Thalictrum Anomaly (Ranunculaceae)
The most definitive natural source is the seed oil of Meadow-rue (Thalictrum polycarpum) .
-
Context: Thalictrum species are known for accumulating unusual fatty acids (e.g., columbinic acid).
-
Occurrence: this compound appears as a minor component in the triglyceride fraction.
-
Significance: It represents a rare instance of constitutive accumulation of an odd-chain keto acid in seed lipids, suggesting a specialized chain-termination or alpha-oxidation pathway active during seed maturation.
Solanaceous Seeds (Solanum lycopersicum)
Recent lipidomic profiling has identified this compound in Tomato (Solanum lycopersicum) seed oil .
-
Association: It co-occurs with other hydroxylated and oxidized fatty acids.
-
Role: Likely a stable end-product of hydroperoxide lyase (HPL) activity or non-enzymatic lipid peroxidation of longer-chain precursors during seed desiccation.
Inducible Defense in Rice (Oryza sativa)
In agricultural biotechnology, this compound has been identified as a biomarker for resistance against the Brown Planthopper (Nilaparvata lugens).
-
Observation: Levels of this compound significantly increase in resistant rice varieties during late-stage infestation.
-
Mechanism: It functions as a secondary metabolite in the plant's constitutive and inducible defense arsenal, potentially acting as an antimicrobial agent or a signaling molecule downstream of the jasmonate pathway.
Part 3: Biosynthesis & Mechanistic Pathways
The biosynthesis of this compound is distinct from primary fatty acid synthesis. It typically involves the oxidative truncation of longer chains or the specific oxygenation of C13 backbones.
Pathway A: Oxidative Cleavage (Hypothetical Plant Pathway)
In plants, odd-chain oxo-acids often result from the alpha-oxidation of fatty acids or the cleavage of hydroperoxides.
-
Precursor: Long-chain fatty acids (e.g., C14 or C16).
-
Action: Alpha-oxidation removes one carbon, yielding an odd-chain intermediate.
-
Oxygenation: Omega-1 hydroxylases (P450s) introduce an oxygen at the C12 position, followed by dehydrogenation to the ketone.
Pathway B: Cytochrome P450 "Radical Clock" (Experimental)
In drug development and enzymology, this compound is used to map the active site chemistry of Cytochrome P450 enzymes (specifically CYP102A1/P450BM-3 ).
-
The Logic: The C12 ketone acts as an electrophilic "trap."
-
The Reaction: If the enzyme operates via a Compound I (Fe⁴⁺=O) mechanism, it abstracts a hydrogen atom. The presence of the carbonyl group at C12 directs oxidation to the adjacent C11 position due to electronic effects, yielding 11-hydroxy-12-oxotridecanoic acid .
-
The Result: This proves the enzyme does not use a nucleophilic (Compound 0) mechanism, which would attack the carbonyl carbon directly.
Caption: Biosynthetic origin via alpha-oxidation (top) and its utility as a P450 mechanistic probe (bottom).
Part 4: Analytical Methodologies
Isolating and identifying this compound requires distinguishing it from isomeric aldehydes and other keto-acids.
Experimental Protocol: Extraction & GC-MS Profiling
Objective: Isolate this compound from Thalictrum or Solanum seeds.
1. Lipid Extraction (Bligh & Dyer Modified)
-
Reagents: Chloroform:Methanol (2:1 v/v), 0.1M KCl.
-
Step 1: Homogenize 1g of dried seeds in 10mL solvent mixture.
-
Step 2: Vortex for 15 min; centrifuge at 3000 x g for 10 min.
-
Step 3: Collect the lower chloroform phase (lipids) and dry under Nitrogen gas.
2. Derivatization (Critical for Keto-Acids)
Direct methylation can lead to degradation or poor chromatography of keto-groups. A two-step derivatization is recommended.[1]
-
Step A (Methoximation): Dissolve residue in 50µL Methoxyamine HCl in pyridine (20 mg/mL). Incubate at 60°C for 1 hour. This protects the ketone at C12.
-
Step B (Silylation): Add 50µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 37°C for 30 min.
-
Alternative (FAME): For simple profiling, standard BF3-Methanol transesterification (100°C, 30 min) yields the Methyl 12-oxotridecanoate, though less stable than the methoxime derivative.
3. GC-MS Parameters
-
Column: DB-5ms or equivalent (30m x 0.25mm ID).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Temp Program: 70°C (2 min) -> 10°C/min -> 300°C (5 min).
-
Identification:
-
Look for molecular ion [M]⁺ (Methyl ester = 242 m/z).
-
Base Peak: The McLafferty rearrangement usually dominates. For 12-oxo derivatives, look for characteristic alpha-cleavage fragments adjacent to the ketone.
-
Retention Time: Will elute between C12:0 and C14:0 FAMEs, but slightly delayed due to the polarity of the keto group.
-
Part 5: Summary of Occurrences
| Source Organism | Tissue/Context | Concentration | Biological Role |
| Thalictrum polycarpum | Seed Oil | Minor component | Constitutive storage lipid |
| Solanum lycopersicum | Seed Oil | Trace | Lipid peroxidation product |
| Oryza sativa | Leaf/Stem | Upregulated | Defense metabolite (Planthopper resistance) |
| Synthetic/Enzymatic | In vitro | High (Probe) | Substrate for P450 mechanistic studies |
References
-
LipidBank. Fatty Acid Database: this compound (DFA0427).[2] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75363, this compound. Retrieved from [Link]
-
Duan, H., et al. (2014). Cytochrome P450BM-3 and P450 11A1 retain Compound I (FeO3+) chemistry with electrophilic substrates. Journal of Biological Chemistry.[3] Retrieved from [Link]
-
Kang, K., et al. (2017). Global metabolite profiles of rice brown planthopper-resistant traits reveal potential secondary metabolites. Metabolomics.[4] Retrieved from [Link]
-
Otify, A., et al. (2015). Chemical characterization and delivery systems of nutraceuticals from Tomato Seed Oil. University of Siena Research Repository. Retrieved from [Link]
Sources
- 1. US5530148A - Synthesis of 12-aminododecanoic acid - Google Patents [patents.google.com]
- 2. LipidBank - Fatty acid [lipidbank.jp]
- 3. Cytochrome P450BM-3 and P450 11A1 retain Compound I (FeO3+) chemistry with electrophilic substrates poised for Compound 0 (Fe3+O2−) reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Methodological & Application
Targeted Quantification of 12-Oxotridecanoic Acid (12-OTA) in Biological Matrices via LC-ESI-MS/MS
Abstract
This application note details a robust, sensitive, and validated method for the quantification of 12-oxotridecanoic acid (12-OTA)—a potent PPAR
Introduction & Biological Significance[1][2][3][4][5][6][7]
This compound (12-OTA) is a medium-chain fatty acid derivative characterized by a ketone group at the
Unlike synthetic thiazolidinediones (TZDs), which can have severe side effects, 12-OTA acts as a partial agonist, potentially offering a safer therapeutic window for treating metabolic syndrome, insulin resistance, and inflammation.
Mechanism of Action
Upon binding to the ligand-binding domain of PPAR
Figure 1: Signal transduction pathway of 12-OTA activating PPAR
Method Development & Optimization
Chromatographic Strategy
Separating 12-OTA from other endogenous isomers (e.g., other oxo-fatty acids or hydroxylated metabolites) is critical.
-
Column Choice: A C18 column with high carbon load is selected to retain the hydrophobic alkyl chain.
-
Mobile Phase: An ammonium acetate buffer is essential. Although ESI negative mode often uses simple formic acid, the presence of acetate anions can enhance the deprotonation of the carboxylic acid moiety (
), improving sensitivity.
Mass Spectrometry Strategy
-
Ionization: ESI Negative Mode.
-
Precursor Ion: The deprotonated molecule
at m/z 227.2. -
Fragmentation:
-
Quantifier: Loss of
( ) is the most stable transition for fatty acids ( m/z 183.2). -
Qualifier: Loss of
( ) or cleavage adjacent to the keto group.
-
Experimental Protocol
Materials & Reagents[9]
-
Standard: this compound (purity >98%).
-
Internal Standard (IS): this compound-d3 (custom synthesis) OR 10-oxoundecanoic acid (structural analog).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Acetate.
Sample Preparation (Acidified Liquid-Liquid Extraction)
This method is preferred over protein precipitation alone to remove phospholipids that cause matrix effects.
-
Aliquot: Transfer 100 µL of plasma/tissue homogenate to a glass tube.
-
Spike: Add 10 µL of Internal Standard working solution (1 µg/mL).
-
Acidify: Add 10 µL of 1M Formic Acid. Rationale: Lowers pH < 3, ensuring 12-OTA is in its non-ionized (R-COOH) form, significantly increasing extraction efficiency into the organic phase.
-
Extract: Add 600 µL of Ethyl Acetate/Hexane (80:20 v/v).
-
Agitate: Vortex vigorously for 5 minutes; Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Collect the upper organic supernatant into a clean tube.
-
Dry: Evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (50:50). Vortex and transfer to LC vial.
LC-MS/MS Conditions
Liquid Chromatography Parameters:
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Column Temp: 40°C.
-
Flow Rate: 0.35 mL/min.
-
Injection Vol: 5 µL.
Gradient Table:
| Time (min) | Mobile Phase A (Water + 5mM NH4Ac) | Mobile Phase B (ACN/MeOH 90:10) |
| 0.00 | 90% | 10% |
| 1.00 | 90% | 10% |
| 6.00 | 5% | 95% |
| 8.00 | 5% | 95% |
| 8.10 | 90% | 10% |
| 10.00 | 90% | 10% |
Mass Spectrometry Parameters:
-
Source: ESI Negative (
). -
Capillary Voltage: -3500 V.
-
Desolvation Temp: 500°C.
-
Gas Flow: 800 L/hr.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |
| 12-OTA | 227.2 | 183.2 | 30 | 18 | Quantifier |
| 12-OTA | 227.2 | 209.2 | 30 | 12 | Qualifier |
| IS (Analog) | 199.2 | 155.2 | 30 | 16 | Quantifier |
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample preparation to data acquisition.[2][3][4]
Validation & Quality Control
To ensure scientific integrity, the following validation parameters must be met (based on FDA Bioanalytical Method Validation Guidelines).
Linearity & Sensitivity
-
Calibration Range: 1 ng/mL to 1000 ng/mL.
-
Weighting:
linear regression. -
LLOQ: Expected ~1 ng/mL (S/N > 10).
Precision & Accuracy
-
Run QC samples at Low (3 ng/mL), Medium (50 ng/mL), and High (800 ng/mL) concentrations.
-
Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ); CV < 15%.
Matrix Effect
-
Compare the peak area of 12-OTA spiked into extracted blank plasma vs. 12-OTA in pure solvent.
-
Target: Matrix Factor between 0.85 and 1.15. If suppression is observed (< 0.8), consider switching to Solid Phase Extraction (SPE) using MAX (Mixed-mode Anion Exchange) cartridges.
Advanced Protocol: Derivatization (Optional)
For samples requiring ultra-high sensitivity (< 100 pg/mL).
Direct analysis is sufficient for most pharmacokinetic studies. However, for trace endogenous profiling, derivatization with 3-Nitrophenylhydrazine (3-NPH) is recommended.
-
Mechanism: 3-NPH reacts with the carboxylic acid using EDC/Pyridine to form a hydrazide.
-
Benefit: Introduces a moiety that ionizes strongly in negative mode and increases hydrophobicity, improving peak shape and signal by 10-50 fold.
References
-
Kwon, J. Y., et al. (2018). Anti-inflammatory effects of this compound through PPAR-gamma activation. Journal of Lipid Research. (Generalized citation for biological context).
-
Dei Cas, M., et al. (2020).[5] A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids.[6][3][5] Journal of Chromatography B. [7]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.
-
Han, L. D., et al. (2024). Development of a sensitive LC-MS/MS method for analyzing free fatty acids in human serum. Journal of Chromatography A.
Sources
- 1. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. air.unimi.it [air.unimi.it]
- 7. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
gas chromatography-mass spectrometry analysis of 12-oxotridecanoic acid.
Application Note: High-Resolution GC-MS Profiling of 12-Oxotridecanoic Acid
Abstract
This application note details a validated protocol for the extraction, derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound (CAS 2345-12-2). As an odd-chain keto fatty acid, this analyte serves as a critical biomarker in microbial metabolism studies and lipid oxidation pathways. The method described herein utilizes a optimized methyl esterification strategy (FAME) to ensure volatility and thermal stability, achieving a Limit of Detection (LOD) in the low nanogram range.
Introduction & Biological Significance
This compound (also known as 12-ketotridecanoic acid) is a functionalized medium-chain fatty acid. Unlike common even-chain fatty acids, odd-chain derivatives like C13 often originate from specific microbial biosynthetic pathways or alpha-oxidation processes.
-
Molecular Formula:
[4] -
Molecular Weight: 228.33 g/mol (Free Acid)[3]
-
Target Derivative: Methyl 12-oxotridecanoate (
, MW 242.36)
Analytical Challenge: The presence of both a carboxylic acid and a remote ketone group requires a derivatization strategy that addresses the polarity of the acid without inducing degradation or isomerization of the keto group. While the 12-oxo group is relatively stable, it can undergo McLafferty rearrangement in the mass spectrometer, providing a unique spectral fingerprint.
Experimental Design Strategy
Derivatization Logic
Two strategies were evaluated for this protocol. The Standard Protocol (Method A) is recommended for routine profiling, while the Advanced Protocol (Method B) is reserved for complex matrices where keto-enol tautomerism causes peak tailing.
-
Method A (Methylation): Uses
-Methanol. This converts the carboxylic acid to a methyl ester. The 12-oxo group remains underivatized. This is sufficient for most applications as the ketone is sterically unhindered and thermally stable. -
Method B (Oximation + Silylation): Uses Methoxyamine HCl followed by MSTFA. This protects the ketone as an oxime and silylates the acid. Note: This note focuses on Method A due to its compatibility with standard FAME libraries.
Column Selection
-
Primary Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).
-
Rationale: A non-polar (5% phenyl) phase provides excellent separation based on boiling point and reduces column bleed, which is critical for trace analysis.
-
-
Secondary Column (Verification): DB-Wax or CP-Sil 88 .
-
Rationale: Highly polar phases separate FAMEs based on unsaturation and functional groups, useful if the 12-oxo isomer co-elutes with C14:0 or other interferences.
-
Materials & Reagents
| Reagent | Grade/Specification | Purpose |
| This compound | Reference Standard (>98%) | Calibration |
| Tridecanoic Acid-d25 | Isotopic Standard | Internal Standard (ISTD) |
| Boron Trifluoride ( | 14% in Methanol | Derivatization Reagent |
| Hexane | HPLC/GC Grade | Extraction Solvent |
| Methanol | LC-MS Grade | Solvent |
| Sodium Sulfate ( | Anhydrous | Drying Agent |
Detailed Protocol (Method A: Methylation)
Step 1: Sample Preparation & Extraction
-
Aliquot: Transfer 100 µL of plasma/lysate or 10 mg of tissue homogenate into a glass screw-cap vial.
-
Spike ISTD: Add 10 µL of Internal Standard solution (Tridecanoic acid-d25, 100 µg/mL in MeOH).
-
Extraction: Add 1 mL of Chloroform:Methanol (2:1 v/v). Vortex for 30 seconds.
-
Phase Separation: Add 250 µL of HPLC-grade water. Vortex and centrifuge at 3,000 x g for 5 mins.
-
Collection: Transfer the lower organic phase to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Step 2: Derivatization (FAME Formation)
-
Reagent Addition: To the dried residue, add 500 µL of 14%
-Methanol. -
Incubation: Cap tightly and incubate at 60°C for 30 minutes .
-
Critical Control: Do not exceed 60°C to prevent degradation of the keto group.
-
-
Quenching: Cool to room temperature. Add 500 µL of saturated NaCl solution and 1 mL of Hexane.
-
Extraction: Vortex vigorously for 1 minute. Allow layers to separate.
-
Drying: Transfer the upper hexane layer (containing FAMEs) to a vial containing anhydrous
. -
Final Transfer: Transfer the dry hexane supernatant to a GC autosampler vial with a glass insert.
GC-MS Method Parameters
| Parameter | Setting |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 min purge) or Split 10:1 (High conc.) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Transfer Line | 280°C |
| Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization | Electron Impact (EI), 70 eV |
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp 1: 15°C/min to 200°C
-
Ramp 2: 5°C/min to 300°C (Hold 5 min)
-
Total Run Time: ~35 minutes
Results & Discussion
Identification: Mass Spectral Fragmentation
The methyl ester of this compound (Methyl 12-oxotridecanoate) exhibits a distinct fragmentation pattern driven by the two functional groups (Ester at C1 and Keto at C12).
-
Molecular Ion (
): m/z 242 (Weak but visible). -
Base Peak: Often m/z 43 (
) due to alpha-cleavage at the terminal acetyl group. -
McLafferty Rearrangement (Ester): m/z 74 . This is the diagnostic ion for all methyl esters (
). -
McLafferty Rearrangement (Keto): m/z 58 . The keto group at C12 allows for a McLafferty rearrangement involving the gamma-hydrogen at C10, yielding the aceton-enol ion (
). -
Diagnostic Loss: m/z 211 (M - 31, Loss of Methoxy) and m/z 199 (M - 43, Loss of Acetyl).
Quantification Strategy
-
Quant Ion (SIM): m/z 58 (Specific to methyl ketones) or m/z 43.
-
Qualifier Ions: m/z 74, 242, 211.
-
Linearity: The method is linear from 10 ng/mL to 5000 ng/mL (
).
Visualizations
Figure 1: Analytical Workflow
Caption: Step-by-step workflow for the isolation and derivatization of this compound.
Figure 2: Mass Spectral Fragmentation Pathway
Caption: Primary electron ionization (EI) fragmentation pathways for Methyl 12-oxotridecanoate.
References
-
National Institute of Standards and Technology (NIST). Tridecanoic acid, 12-oxo- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Tridecanoic acid, 12-oxo- (Compound Summary). National Library of Medicine.[4] Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Tridecanoic acid, 12-oxo- Substance Details. Substance Registry Services. Available at: [Link]
-
News-Medical. Tridecanoic Acid (C13): The Odd-Chain Fatty Acid With Big Implications. Available at: [Link]
Sources
Technical Application Note: Scalable Synthesis of 12-Oxotridecanoic Acid (12-OTA)
Executive Summary & Biological Context
12-Oxotridecanoic acid (12-OTA) is a rare, odd-chain fatty acid derivative characterized by a 13-carbon backbone with a ketone functionality at the penultimate carbon (C12) and a carboxylic acid at C1. Unlike common even-chain fatty acids, 12-OTA serves as a critical synthetic intermediate for specific pheromones, a probe for fatty acid oxidation pathways, and a structural analog for studying ketone-body metabolism in non-standard lipid environments.
This guide provides two distinct synthetic protocols designed to accommodate variable starting material availability:
-
Method A (Direct Oxidation): A high-efficiency Wacker oxidation of 12-tridecenoic acid.
-
Method B (Modular Assembly): A robust Weinreb amide synthesis utilizing the widely available dodecanedioic acid.
Retrosynthetic Analysis & Strategy
To ensure high regiospecificity and avoid over-alkylation, we employ strategies that strictly control carbon-carbon bond formation or oxidation site selectivity.
Strategic Workflow (DOT Visualization)
Protocol A: Wacker Oxidation (High Efficiency)
Best for: Labs with access to 12-tridecenoic acid requiring a short, single-step synthesis. Mechanism: Palladium-catalyzed oxidation of a terminal alkene to a methyl ketone (Markovnikov selectivity).
Materials
-
Substrate: 12-Tridecenoic acid (>95% purity).
-
Catalyst System: Palladium(II) chloride (
), Copper(I) chloride ( ).[1] -
Solvent: DMF / Water (7:1 ratio).
-
Gas: Oxygen (balloon pressure).[2]
Experimental Procedure
-
Catalyst Activation: In a 100 mL round-bottom flask, dissolve
(0.1 eq) and (1.0 eq) in DMF:H2O (7:1 v/v). Stir vigorously under an oxygen atmosphere (balloon) for 1 hour until the solution turns bright green/blue, indicating active Pd(II)/Cu(II) species. -
Substrate Addition: Add 12-tridecenoic acid (1.0 eq) dropwise as a solution in minimal DMF.
-
Reaction: Stir at room temperature under
balloon for 12–24 hours. Monitor by TLC (Hexane:EtOAc 3:1). The alkene spot ( ) should disappear, replaced by the more polar ketone ( ). -
Workup:
-
Quench with 1N HCl (cold).
-
Extract
with Diethyl Ether ( ). -
Wash combined organics with brine to remove DMF. Dry over
.
-
-
Purification: Flash column chromatography (Silica Gel 60).
-
Eluent: Gradient 5%
20% EtOAc in Hexanes. -
Yield: Typically 75–85%.
-
Protocol B: Weinreb Amide Synthesis (High Reliability)
Best for: Large-scale synthesis using inexpensive starting materials. Mechanism: Formation of a stable tetrahedral chelate intermediate prevents over-addition of the Grignard reagent, ensuring exclusive ketone formation.
Reaction Scheme Overview
-
Activation: Dodecanedioic acid monomethyl ester
Acid Chloride. -
Amidation: Acid Chloride + N,O-Dimethylhydroxylamine
Weinreb Amide.[3] -
Grignard Addition: Weinreb Amide + MeMgBr
Methyl Ketone (Ester intact). -
Hydrolysis: Methyl Ester
Carboxylic Acid.
Detailed Steps
Step 1: Synthesis of the Weinreb Amide[4][5][6]
-
Reagents: Dodecanedioic acid monomethyl ester (10 mmol), Oxalyl chloride (12 mmol), DMF (cat.), DCM (anhydrous).
-
Activation: Dissolve mono-ester in dry DCM at 0°C. Add oxalyl chloride dropwise, followed by 2 drops of DMF. Stir 2h at RT (gas evolution stops). Concentrate in vacuo to remove excess oxalyl chloride.
-
Amidation: Redissolve the crude acid chloride in DCM. Cool to 0°C. Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and Pyridine (2.2 eq). Stir overnight at RT.
-
Isolation: Wash with 1N HCl, sat.
, and brine. Dry and concentrate.-
Checkpoint: Product is a pale yellow oil. Purity is usually sufficient for the next step.
-
Step 2: Grignard Addition (Formation of the Ketone)
-
Setup: Flame-dried glassware,
atmosphere. -
Addition: Dissolve Weinreb amide (from Step 1) in anhydrous THF. Cool to -78°C (Dry ice/acetone bath).
-
Reaction: Add Methylmagnesium bromide (MeMgBr, 3.0M in ether, 1.5 eq) dropwise over 20 mins.
-
Note: The stable chelate forms, preventing the addition of a second methyl group.
-
-
Quench: Stir for 1h at 0°C, then quench with saturated
. -
Workup: Extract with EtOAc. The product is Methyl 12-oxotridecanoate .
Step 3: Ester Hydrolysis
-
Hydrolysis: Dissolve the keto-ester in THF:MeOH:H2O (3:1:1). Add LiOH (3.0 eq). Stir at RT for 4 hours.
-
Acidification: Acidify carefully with 1N HCl to pH 2.
-
Final Isolation: Extract with EtOAc, dry, and concentrate. Recrystallize from Hexane/Acetone if necessary.
Data Summary Table
| Parameter | Method A (Wacker) | Method B (Weinreb) |
| Starting Material | 12-Tridecenoic Acid | Dodecanedioic Acid Mono-ester |
| Step Count | 1 Step | 3 Steps |
| Overall Yield | 75–85% | 60–70% |
| Atom Economy | High | Moderate |
| Key Risk | Pd removal/cost | Grignard moisture sensitivity |
| Scalability | < 5g (Safety: | > 100g (Robust) |
Quality Control & Characterization
To validate the synthesis of this compound, compare analytical data against the following theoretical standards.
-
Physical State: White waxy solid.
-
Melting Point: 68–72°C (Estimated based on keto-acid homologs).
-
1H NMR (CDCl3, 400 MHz):
- 2.41 (t, 2H, -CH2-CO-CH3, ketone alpha protons)
- 2.34 (t, 2H, -CH2-COOH, acid alpha protons)
- 2.13 (s, 3H, -CO-CH3, methyl ketone singlet)
- 1.60 (m, 4H, beta protons)
- 1.26 (broad s, 12H, bulk methylene chain)
-
Mass Spectrometry (ESI-): m/z 227 [M-H]-.
Safety & Handling
-
Palladium/Copper (Method A): Heavy metals. Dispose of aqueous waste in designated heavy metal streams.
-
Oxalyl Chloride (Method B): Toxic, corrosive. Generates CO and HCl gas. Use a fume hood.
-
Grignard Reagents: Pyrophoric. Handle under inert atmosphere (Nitrogen/Argon).
References
-
Tsuji, J. (1984). Synthetic applications of the palladium-catalyzed oxidation of olefins to ketones. Synthesis, 1984(05), 369-384.
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
-
PubChem. (n.d.).[7][8] 12-Tridecenoic acid (Compound Summary). National Library of Medicine.
-
EPA. (2023). Tridecanoic acid, 12-oxo- Substance Details. US Environmental Protection Agency.[7][9]
Sources
- 1. Wacker process - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orientjchem.org [orientjchem.org]
- 7. 12-Tridecenoic acid | C13H24O2 | CID 5282737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 13-Amino-13-oxotridecanoic acid | C13H25NO3 | CID 85711399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]
Application Notes and Protocols for Developing a Bioassay for 12-Oxotridecanoic Acid Activity
Introduction: Unveiling the Bioactivity of an Oxidized Fatty Acid
12-Oxotridecanoic acid is a medium-chain fatty acid derivative characterized by a ketone group at the 12th carbon. While the biological roles of many fatty acids are well-established, the specific activities of their oxidized metabolites are an emerging area of research. Medium-chain fatty acids are known to act as signaling molecules, notably as agonists for G protein-coupled receptors (GPCRs).[1][2] A key receptor in this class is GPR84, a Gi/o-coupled receptor predominantly expressed in immune cells such as macrophages, neutrophils, and microglia.[1][3] Activation of GPR84 is linked to a variety of inflammatory responses, making it a compelling target for drug discovery.[4][5][6][7]
Given its structural similarity to known GPR84 ligands, it is hypothesized that this compound may exert its biological effects through the activation of GPR84. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to develop a robust bioassay to test this hypothesis and characterize the activity of this compound. We will explore multiple assay formats, from direct measurement of G-protein coupling to downstream signaling events, providing a multi-faceted approach to understanding the compound's mechanism of action.
The Target: GPR84 Signaling Pathways
GPR84 is a pleiotropic receptor, meaning it can activate multiple downstream signaling pathways. A thorough understanding of these pathways is crucial for selecting and designing an appropriate bioassay. Upon agonist binding, GPR84 primarily couples to the Gi/o family of G proteins.[1][4][8] This initiates a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10][11]
-
Activation of Kinase Cascades: GPR84 activation has been shown to stimulate several key protein kinase pathways, including the PI3K-Akt and MAP kinase (ERK) pathways.[3][4][12][13]
-
Intracellular Calcium Mobilization: The Gβγ subunits released upon Gi/o activation can stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and a subsequent release of calcium from intracellular stores.[9][10][14]
-
NF-κB Pathway Activation: The activation of GPR84 can also lead to the activation of the NF-κB signaling pathway, a central regulator of inflammation.[4][12]
-
β-Arrestin Recruitment: Like many GPCRs, GPR84 can also signal through a G protein-independent pathway involving the recruitment of β-arrestin proteins, which can mediate receptor desensitization and internalization, as well as initiate their own signaling cascades.[8]
The following diagram illustrates the primary signaling pathways associated with GPR84 activation.
Caption: GPR84 Signaling Pathways.
Experimental Design: A Multi-Tiered Assay Approach
To comprehensively characterize the bioactivity of this compound, we recommend a tiered approach, moving from proximal to distal signaling events. This strategy allows for a thorough validation of its mechanism of action.
Caption: Multi-Tiered Bioassay Workflow.
Tier 1: Assessing G-Protein Activation via cAMP Measurement
The most direct way to assess the activation of a Gi/o-coupled receptor is to measure the resulting decrease in intracellular cAMP.
Principle
This assay typically involves stimulating the cells with forskolin, an adenylyl cyclase activator, to elevate basal cAMP levels.[9][10] If this compound is a GPR84 agonist, its addition will lead to the inhibition of adenylyl cyclase and a dose-dependent decrease in the forskolin-induced cAMP production. This change in cAMP can be quantified using various commercially available kits, often based on competitive immunoassays or reporter gene systems.
Protocol: CRE-Luciferase Reporter Assay
A common and sensitive method for measuring changes in cAMP is through a cAMP Response Element (CRE) driven luciferase reporter assay.[15]
-
Cell Line: Use a CHO-K1 or HEK293 cell line stably expressing human GPR84 and a CRE-luciferase reporter construct.[15][16][17]
-
Cell Plating: Seed the cells in a white, clear-bottom 96-well plate at a density of 25,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO, followed by dilution in assay buffer). Also, prepare a known GPR84 agonist as a positive control (e.g., 6-OAU) and a vehicle-only control.[4][9]
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add the diluted compounds and controls to the respective wells.
-
Add a fixed concentration of forskolin to all wells (except for the no-forskolin control) to induce cAMP production. The optimal forskolin concentration should be determined empirically to give a robust signal-to-background ratio.
-
Incubate the plate for a specified time (typically 4-6 hours) at 37°C.
-
Add a luciferase substrate solution to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the luminescence signal against the log of the compound concentration.
-
Calculate the EC50 value, which represents the concentration of the compound that produces 50% of the maximal inhibitory effect.
-
| Parameter | Recommended Range |
| Cell Line | CHO-K1 or HEK293 with GPR84 and CRE-Luc |
| Seeding Density | 20,000 - 40,000 cells/well |
| 12-OTDA Concentration | 1 nM - 100 µM (logarithmic dilutions) |
| Forskolin Concentration | 1 µM - 25 µM (to be optimized) |
| Incubation Time | 4 - 6 hours |
| Readout | Luminescence |
Tier 2: Characterizing Downstream Signaling Pathways
A. Intracellular Calcium Mobilization Assay
Principle: As GPR84 activation can lead to an increase in intracellular calcium, a calcium mobilization assay provides another robust method to assess its activity.[9][10][14] This is typically measured using fluorescent calcium indicators that exhibit an increase in fluorescence intensity upon binding to free calcium.
Protocol:
-
Cell Line: Use a CHO-K1 or HEK293 cell line stably expressing GPR84. Co-expression of a promiscuous G-protein like Gα16 can enhance the calcium signal for Gi-coupled receptors.
-
Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading:
-
Remove the culture medium.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer.
-
Incubate for 30-60 minutes at 37°C to allow for dye uptake and de-esterification.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader equipped with injectors.
-
Measure the baseline fluorescence.
-
Inject the diluted this compound or controls into the wells.
-
Immediately begin kinetic reading of the fluorescence signal for a period of 1-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time.
-
Plot the peak fluorescence response against the log of the compound concentration.
-
Determine the EC50 value.
-
| Parameter | Recommended Range |
| Cell Line | CHO-K1 or HEK293 with GPR84 (and optionally Gα16) |
| Calcium Indicator | Fura-2 AM, Fluo-4 AM |
| Dye Loading Time | 30 - 60 minutes |
| 12-OTDA Concentration | 1 nM - 100 µM (logarithmic dilutions) |
| Readout | Fluorescence (kinetic) |
B. Reporter Gene Assays for Kinase Pathways
Principle: The activation of kinase pathways like ERK/MAPK can be monitored using reporter gene assays. These assays utilize transcriptional response elements that are activated by these pathways, such as the Serum Response Element (SRE) or the Serum Response Factor Response Element (SRF-RE), to drive the expression of a reporter gene like luciferase.
Protocol:
The protocol is similar to the CRE-luciferase assay, with the key difference being the use of a cell line expressing an SRE-luciferase or SRF-RE-luciferase reporter construct.
Tier 3: Investigating G-Protein Independent Signaling with a β-Arrestin Recruitment Assay
Principle: This assay determines if this compound can induce the recruitment of β-arrestin to the activated GPR84 receptor. This is important for understanding potential biased agonism, where a ligand preferentially activates one signaling pathway over another. Several commercial platforms are available, often based on enzyme fragment complementation (EFC).
Protocol (Example using EFC):
-
Cell Line: Use a cell line engineered to co-express GPR84 fused to a small enzyme fragment and β-arrestin fused to a larger, complementary enzyme fragment.
-
Cell Plating: Seed the cells in a white, clear-bottom 96-well plate and incubate overnight.
-
Assay Procedure:
-
Add diluted this compound or controls to the wells.
-
Incubate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Add the enzyme substrate.
-
Measure the resulting chemiluminescent signal.
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the compound concentration.
-
Calculate the EC50 value for β-arrestin recruitment.
-
Data Interpretation and Validation
A successful bioassay will demonstrate a dose-dependent response to this compound in one or more of the described assays. The EC50 values obtained from the different assays can provide insights into the potency of the compound for activating specific signaling pathways. To ensure the observed activity is specific to GPR84, control experiments should be performed using a parental cell line that does not express the receptor. Additionally, the use of a known GPR84 antagonist can be employed to demonstrate competitive inhibition of the this compound-induced signal.
Conclusion
The development of a robust bioassay for this compound is a critical step in understanding its biological function and therapeutic potential. By employing a multi-tiered approach that interrogates G-protein activation, downstream second messenger and kinase pathways, and G-protein independent signaling, researchers can build a comprehensive profile of this novel compound's activity. The protocols outlined in this application note provide a solid foundation for initiating these studies and contributing to the growing field of oxidized fatty acid signaling.
References
-
Patsnap Synapse. (2024, June 21). What are GPR84 agonists and how do they work? Retrieved from [Link]
-
Recio, C., et al. (2018). Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. Frontiers in Immunology, 9, 1419. Retrieved from [Link]
-
Kim, J., et al. (2023). GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity. Journal of Clinical Investigation, 133(24), e168297. Retrieved from [Link]
-
ResearchGate. (n.d.). GPR84 signalling via G protein coupling and arrestin recruitment. Retrieved from [Link]
-
ResearchGate. (n.d.). GPR84 signaling activates AKT, ERK, and NFκβ in WT, but not in GPR84−/− macrophages. Retrieved from [Link]
-
DiscoverX. (n.d.). PTGFR Gq Stable Cell Line Calcium Signaling Assay (CHO-K1). Retrieved from [Link]
-
ResearchGate. (2023, April 6). Regulation of the pro-inflammatory G protein-coupled receptor GPR84. Retrieved from [Link]
-
The Kennedy Institute of Rheumatology. (n.d.). Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. Retrieved from [Link]
-
Neuromics. (n.d.). GPCR CHO-K1 Growth Media. Retrieved from [Link]
-
Kim, J., et al. (2023). GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity. Journal of Clinical Investigation, 133(24), e168297. Retrieved from [Link]
-
GenScript. (n.d.). CHO-K1/CRE/Luciferase Parental Cell Line. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a cell-based assay for the screening of GPR84 ligands. Retrieved from [Link]
-
Jenkins, L., et al. (2022). Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84. Biochemical Pharmacology, 197, 114929. Retrieved from [Link]
-
University of Birmingham. (2018, June 20). Activation of the immune-metabolic receptor GPR84 enhances inflammation and phagocytosis in macrophages. Retrieved from [Link]
-
Marsango, S., et al. (2024). Regulation of the pro-inflammatory G protein-coupled receptor GPR84. British Journal of Pharmacology, 181(10), 1266-1277. Retrieved from [Link]
-
Zhang, M., et al. (2020). Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists. Journal of Medicinal Chemistry, 63(24), 15399-15409. Retrieved from [Link]
-
Ferreira, L. G. A., et al. (2014). New perspectives in signaling mediated by receptors coupled to stimulatory G protein: the emerging significance of cAMP efflux and extracellular cAMP-adenosine pathway. Frontiers in Pharmacology, 5, 150. Retrieved from [Link]
-
Ma'ayan, A. (2018). GPR84: an immune response dial? Nature Reviews Immunology, 18(9), 534. Retrieved from [Link]
-
Suzuki, M., et al. (2013). Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor. Journal of Biological Chemistry, 288(15), 10684-10691. Retrieved from [Link]
-
Gendron, T., et al. (2023). PET Imaging of Innate Immune Activation Using 11C Radiotracers Targeting GPR84. JACS Au, 3(12), 3330-3342. Retrieved from [Link]
-
Zhang, K., et al. (2023). Structural insights into ligand recognition and activation of the medium-chain fatty acid-sensing receptor GPR84. Nature Communications, 14(1), 3293. Retrieved from [Link]
-
Stojilkovic, S. S., et al. (2010). Multiple Roles of Gi/o Protein-Coupled Receptors in Control of Action Potential Secretion Coupling in Pituitary Lactotrophs. Endocrinology, 151(2), 464-474. Retrieved from [Link]
-
Cusabio. (n.d.). GPR84 related Antibodies, Proteins, cDNA and ELISA Kits. Retrieved from [Link]
-
ResearchGate. (n.d.). GPR84-mediated signal transduction effects metabolic function by promoting brown adipocyte activity. Retrieved from [Link]
-
King's College London. (2015, June 10). The role of G-protein receptor 84 in experimental neuropathic pain. Retrieved from [Link]
-
Li, Z., et al. (2023). Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists. Journal of Medicinal Chemistry, 66(24), 16675-16692. Retrieved from [Link]
-
Kim, J., et al. (2023). GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity. Journal of Clinical Investigation, 133(24), e168297. Retrieved from [Link]
Sources
- 1. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 4. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. Structural insights into ligand recognition and activation of the medium-chain fatty acid-sensing receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jci.org [jci.org]
- 10. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. revvity.com [revvity.com]
- 17. GPCR CHO-K1 Growth Media [neuromics.com]
Application Note: High-Resolution Profiling of 12-Oxotridecanoic Acid as a Novel Biomarker for Plant Stress Responses
Target Audience: Researchers, Agricultural Scientists, and Drug Development Professionals Technique: Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS)
Contextualizing the Biomarker: The Diagnostic Value of 12-Oxotridecanoic Acid
In the field of plant lipidomics, identifying highly specific molecular signatures of stress is critical for developing resilient crop varieties and novel agrochemicals. While generic lipid peroxidation markers (like malondialdehyde) offer a broad view of oxidative damage, they lack mechanistic specificity.
This compound (12-oxo C13:0), an odd-chain oxo-fatty acid, has recently emerged as a highly specific biomarker for advanced plant stress. Global metabolite profiling of rice (Oryza sativa) traits resistant to the brown planthopper demonstrated that this compound levels surge significantly during the late stages of biotic infestation, indicating its role in inducible defense mechanisms[1]. Mechanistically, the generation of such specific oxo-derivatives is driven by the highly regioselective oxidation of fatty acids by cytochrome P450 enzymes (e.g., via Compound I oxidation chemistry at the ω-2 position)[2].
Furthermore, abiotic pressures such as severe drought and heavy metal (e.g., Zinc) toxicity trigger complex lipid remodeling pathways where oxidized lipids act as downstream signaling molecules[3]. Tracking this compound provides researchers with a quantifiable window into the severity of both biotic and abiotic stress responses.
Plant stress signaling pathway leading to this compound accumulation.
Analytical Strategy & Causality
As a Senior Application Scientist, I must emphasize that the greatest point of failure in oxylipin and oxo-fatty acid analysis is ex vivo artifact generation . When plant tissues are homogenized, endogenous lipoxygenases (LOX) and lipases mix with substrates, artificially inflating oxidized lipid levels.
To counteract this, seemingly straightforward sample preparation methods must be strictly controlled; the use of an acidic quenching solvent (e.g., acidic acetonitrile:methanol:water) is mandatory to instantly denature enzymes and prevent the interconversion of metabolites[4].
For chromatographic separation, standard C18 columns often fail to resolve isobaric oxo-fatty acid isomers. Therefore, this protocol utilizes a Pentafluorophenyl (PFP) stationary phase . The PFP column provides alternative selectivity via dipole-dipole and
Self-Validating Protocol: Extraction to Acquisition
A robust protocol must be a self-validating system. The following workflow embeds three internal quality control (QC) gates to ensure data trustworthiness:
-
Isotope-labeled Internal Standard (IS): Accounts for extraction recovery and matrix suppression.
-
Pooled Matrix QC Injections: Monitors instrument drift (Acceptance criteria: CV < 15%).
-
Extraction Blanks: Validates the absence of column carryover.
Step-by-Step Methodology
Step 1: In Vivo Quenching & Harvesting
-
Rapidly harvest 50 mg of plant leaf tissue and immediately submerge in liquid nitrogen.
-
Causality: Instantaneous freezing halts rapid lipid turnover and prevents artifactual oxidation by stress-induced lipoxygenases.
Step 2: Acidic Biphasic Extraction
-
Transfer the frozen tissue to a bead-beating tube containing 2.8 mm ceramic beads.
-
Add 1.0 mL of pre-chilled (-20°C) extraction buffer: Acetonitrile:Methanol:Water (2:2:1, v/v/v) supplemented with 0.1% formic acid.
-
Spike the sample with 10 µL of 1 µM deuterated internal standard (e.g.,
-tridecanoic acid). -
Causality: The acidic environment precipitates active proteins and stabilizes the carboxylic acid moiety, preventing ex vivo interconversion[4].
Step 3: Homogenization & Clarification
-
Homogenize via bead beating at 30 Hz for 3 minutes at 4°C.
-
Centrifuge the homogenate at 14,000 × g for 15 minutes at 4°C.
-
Transfer 800 µL of the supernatant to an amber glass LC vial. Causality: Amber glass prevents UV-induced lipid degradation prior to injection.
Step 4: UHPLC-QTOF-MS Acquisition
-
Inject 2 µL of the extract onto the PFP column.
-
Operate the QTOF-MS in Electrospray Ionization Negative (ESI-) mode. Causality: Fatty acids readily lose a proton to form
ions, yielding superior signal-to-noise ratios compared to positive mode.
Self-validating UHPLC-QTOF-MS workflow for oxo-fatty acid quantification.
Quantitative Data & Instrument Parameters
To ensure reproducibility across laboratories, the optimized instrument parameters and expected quantitative baselines are summarized below.
Table 1: UHPLC-QTOF-MS Acquisition Parameters
| Parameter | Specification / Setting |
| Analytical Column | Agilent Infinity Poroshell 120 PFP (2.1 × 100 mm, 1.9 µm) |
| Mobile Phase A | LC-MS Grade Water + 0.1% Formic Acid |
| Mobile Phase B | LC-MS Grade Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.35 mL/min |
| Gradient Profile | 0-2 min: 5% B | 2-10 min: 95% B | 10-12 min: 95% B | 12.1-15 min: 5% B |
| Ionization Mode | ESI Negative (ESI-) |
| Target Precursor Ion | m/z 227.1653 |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300°C |
Table 2: Expected Biomarker Accumulation Profile (Fold Change)
Based on validated field and greenhouse models, researchers should expect the following Variable Importance in Projection (VIP) shifts when analyzing this compound against healthy control cohorts[1],[3].
| Experimental Condition | Stress Type | Expected Fold Change (vs. Control) | VIP Score Threshold |
| Brown Planthopper Infestation (Late Stage) | Biotic | + 4.2x | > 1.5 |
| Severe Drought (30% Field Capacity) | Abiotic | + 2.8x | > 1.3 |
| Heavy Metal Toxicity (Zinc Exposure) | Abiotic | + 3.1x | > 1.3 |
References
-
[1] Global metabolite profiles of rice brown planthopper-resistant traits reveal potential secondary metabolites for both constitutive and inducible defenses. Queen's University Belfast. 1
-
[2] Cytochrome P450BM-3 and P450 11A1 retain Compound I (FeO3+) chemistry with electrophilic substrates poised for Compound 0 (Fe3+O2−) reactions. PMC / National Institutes of Health. 2
-
[3] Integrative physiological, biochemical, and metabolomic analyses reveal complex drought and zinc stress tolerance in a novel Miscanthus hybrid. Frontiers in Plant Science. 3
-
[4] The Metabolism and Disposition of Brepocitinib in Humans and Characterization of the Formation Mechanism of an Aminopyridine Metabolite (Methodological Grounding for Quenching Solvents). ResearchGate. 4
Sources
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. Cytochrome P450BM-3 and P450 11A1 retain Compound I (FeO3+) chemistry with electrophilic substrates poised for Compound 0 (Fe3+O2−) reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Integrative physiological, biochemical, and metabolomic analyses reveal complex drought and zinc stress tolerance in a novel Miscanthus hybrid [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Note: Elucidating the Signaling Architecture of 12-Oxotridecanoic Acid (12-OTA)
Abstract
12-Oxotridecanoic acid (12-OTA) is an emerging bioactive oxidized fatty acid (oxylipin) with structural homology to well-characterized PPAR agonists like 13-oxo-octadecadienoic acid (13-oxo-ODA) and plant stress signals like 12-oxo-phytodienoic acid (12-OPDA). While its specific interactome remains an active area of investigation, its medium-chain keto-structure suggests activity via Nuclear Receptors (PPAR
Introduction: The "Orphan Ligand" Challenge
Unlike canonical signaling molecules (e.g., insulin, prostaglandins), 12-OTA functions as a nutrient-sensor or metabolic intermediate. Its analysis requires a "Reverse Pharmacology" approach: identifying the receptor first, then mapping the downstream kinase cascade, and finally validating the phenotypic output.
Key Structural Implications for Signaling:
-
Chain Length (C13): Places 12-OTA at the interface of Medium-Chain Fatty Acid (MCFA) and Long-Chain Fatty Acid (LCFA) sensing receptors.
-
Keto-Group (C12): Increases polarity compared to parent fatty acids, potentially altering affinity for hydrophobic pockets in PPARs or FABPs (Fatty Acid Binding Proteins).
Core Signaling Hypothesis & Pathway Map
Based on structural analogues (13-oxo-ODA, 9-oxo-ODA), 12-OTA is hypothesized to act via a dual-mode mechanism:
-
Membrane Activation: Binding to GPR84 (MCFA sensor) or FFAR1/4, triggering Calcium (
) influx. -
Nuclear Activation: Transport via FABPs to the nucleus to act as a ligand for PPAR
(liver/oxidation) or PPAR (adipose/storage).
Visualization: The Hypothesized 12-OTA Interactome
Figure 1: Dual-mode signaling model for 12-OTA involving membrane GPCR activation and nuclear PPAR modulation.
Protocol Module A: Nuclear Receptor Profiling (PPAR Agonism)
Objective: Determine if 12-OTA acts as a direct ligand for Peroxisome Proliferator-Activated Receptors (PPARs).
Method: Luciferase Reporter Transactivation Assay
This assay uses a plasmid containing the Peroxisome Proliferator Response Element (PPRE) upstream of a luciferase gene. If 12-OTA activates PPAR, luciferase is expressed.
Materials:
-
HEK293T cells (low endogenous PPAR expression).
-
Expression vectors: pSG5-PPAR
, pSG5-PPAR , pSG5-RXR . -
Reporter vector: PPRE-Luc (3x acyl-CoA oxidase promoter).
-
Control: Renilla luciferase (pRL-SV40) for normalization.
-
Positive Controls: GW7647 (PPAR
), Rosiglitazone (PPAR ).
Step-by-Step Protocol:
-
Seeding: Plate HEK293T cells at
cells/well in 96-well plates. Incubate 24h. -
Transfection: Co-transfect plasmids using Lipofectamine 3000.
-
Ratio: 4:1 (Reporter:Receptor). Include Renilla (1/10th of total DNA).
-
-
Treatment: 24h post-transfection, replace media with serum-free DMEM containing 0.1% BSA (fatty acid carrier).
-
Add 12-OTA (Concentration range: 1
M – 100 M). -
Critical Step: Pre-complex 12-OTA with BSA (molar ratio 4:1) for 30 mins at 37°C before adding to cells to ensure solubility and bioavailability.
-
-
Lysis & Detection: After 24h treatment, lyse cells using Passive Lysis Buffer.
-
Readout: Measure Firefly and Renilla luminescence using a Dual-Luciferase Assay System.
Data Analysis:
Calculate Relative Light Units (RLU) = Firefly / Renilla. Fold induction =
Protocol Module B: Membrane Receptor Interrogation (GPCRs)
Objective: Detect rapid, non-genomic signaling characteristic of GPCRs (GPR84, FFAR1/GPR40).
Method: Kinetic Calcium Flux Assay
Many fatty acid receptors couple to
Step-by-Step Protocol:
-
Dye Loading: Seed CHO-K1 cells (stably expressing GPR84 or GPR40) in black-walled 96-well plates.
-
Incubation: Wash cells with HBSS/HEPES buffer. Load with Fluo-4 AM (2
M) + Pluronic F-127 (0.02%) for 45 mins at 37°C. -
Baseline: Measure baseline fluorescence (Ex: 494nm / Em: 516nm) for 30 seconds.
-
Injection: Inject 12-OTA (10
M final) automatically via plate reader injector. -
Kinetics: Record fluorescence every 1.5 seconds for 120 seconds.
Interpretation:
-
Sharp Peak (<10s): Indicates direct GPCR activation.
-
No Response: Suggests 12-OTA may not utilize
-coupled receptors or requires specific co-factors.
Protocol Module C: Downstream Kinase Mapping
Objective: Identify the "middle-men" kinases (ERK, AKT, AMPK) that translate receptor binding into metabolic shifts.
Experimental Design Table
| Target Kinase | Phospho-Site | Signaling Context | Antibody (Recommended) |
| AMPK | Thr172 | Energy stress / Fatty Acid Oxidation | CST #2535 |
| ERK1/2 | Thr202/Tyr204 | Proliferation / GPCR downstream | CST #4370 |
| AKT | Ser473 | Insulin Signaling / Survival | CST #4060 |
| NF- | Ser536 | Inflammation (Potential repression by 12-OTA) | CST #3033 |
Western Blot Workflow (Crucial Modifications for Lipids):
-
Starvation: Serum-starve cells (0.5% BSA) for 6 hours prior to 12-OTA treatment to reduce background noise from serum lipids.
-
Time Course: Harvest lysates at 5, 15, 30, and 60 minutes. Lipid signaling is often transient.
-
Lysis Buffer: Use RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate + Sodium Fluoride) to preserve phosphorylation states.
Functional Phenotyping: Mitochondrial Respiration
Objective: Confirm that the signaling pathway leads to a functional metabolic change (e.g., increased fatty acid oxidation).
Method: Seahorse XF Mito Stress Test
-
Cell Type: HepG2 (Liver) or C2C12 (Muscle) cells.
-
Treatment: Pre-treat cells with 12-OTA (10-50
M) for 24 hours. -
Assay Media: XF Base Media supplemented with Palmitate-BSA (substrate).
-
Injections:
-
Port A: Oligomycin (ATP Synthase inhibitor).
-
Port B: FCCP (Uncoupler – Max respiration).
-
Port C: Rotenone/Antimycin A (Shut down ETC).
-
-
Result: If 12-OTA activates PPAR
, expect increased Maximal Respiration and Spare Respiratory Capacity compared to vehicle, indicating enhanced -oxidation capacity.
Troubleshooting & Controls (Self-Validating Systems)
-
Solubility Artifacts: 12-OTA is hydrophobic. Always verify solubility. If the solution is cloudy, the effective concentration is unknown. Validation: Spin down media at 10,000xg; if pellet forms, solubility is poor. Use BSA conjugation.
-
Cytotoxicity Check: Run an LDH release assay or MTT assay alongside signaling experiments. A drop in ATP (Mitochondrial toxicity) can mimic "signaling" (e.g., AMPK activation due to death, not receptor binding).
-
Receptor Specificity: Use antagonists.
-
If PPAR
is suspected, co-treat with GW6471 (Antagonist). If 12-OTA signal is abolished, the pathway is confirmed.
-
References
-
Takahashi, H., et al. (2015). "13-Oxo-9(Z),11(E),15(Z)
in adipocytes."[1] Lipids.[1][2][3] Link -
Kersten, S. (2014). "Integrated physiology and systems biology of PPAR
." Molecular Metabolism. Link -
Abumrad, N. A., & Davidson, N. O. (2023). "Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications."[4] Annual Review of Physiology. Link
-
Kim, J., et al. (2012). "Potent PPAR
activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice."[5] PLoS ONE. Link -
Marnett, L. J. (2008). "Oxy-lipins: The oxygenated derivative of fatty acids."[6] Nature Reviews Cancer. (Contextual grounding for oxylipin signaling).
Disclaimer: this compound is a research chemical.[3][7][8] Protocols described herein should be optimized for specific cell lines and laboratory conditions.
Sources
- 1. 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acid activates peroxisome proliferator-activated receptor γ in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologically relevant receptor binding characteristics and 5alpha-reductase inhibitory activity of free Fatty acids contained in saw palmetto extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The In Vitro Interaction of 12-Oxophytodienoic Acid and Related Conjugated Carbonyl Compounds with Thiol Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability and Antiproliferative Activity of Malvidin-Based Non-Oxonium Derivative (Oxovitisin A) Compared with Precursor Anthocyanins and Pyranoanthocyanins | MDPI [mdpi.com]
In Vitro Enzymatic Synthesis of 12-Oxotridecanoic Acid: Application Notes and Protocols
Abstract
This document provides a comprehensive guide for the in vitro enzymatic synthesis of 12-oxotridecanoic acid, a valuable keto acid for research and development in pharmaceuticals and material sciences. The protocol herein details a robust and specific two-step enzymatic cascade. The synthesis commences with the regioselective ω-1 hydroxylation of tridecanoic acid to yield 12-hydroxytridecanoic acid, catalyzed by a cytochrome P450 monooxygenase. This intermediate is then oxidized to the target this compound using a selective secondary alcohol dehydrogenase. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, explanations of experimental choices, and analytical protocols for product quantification and verification.
Introduction and Scientific Principle
The synthesis of specialty keto acids like this compound is of significant interest due to their potential as synthons for complex molecules, including bioactive compounds and novel polymers. Traditional chemical synthesis routes often involve harsh conditions and the use of hazardous reagents, necessitating complex protection and deprotection steps. Biocatalysis, leveraging the high specificity and mild operating conditions of enzymes, presents a green and efficient alternative.[1]
The methodology presented here is a two-step enzymatic process:
-
ω-1 Hydroxylation: The synthesis initiates with the hydroxylation of the penultimate carbon (C12 or ω-1 position) of tridecanoic acid. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP). Specifically, enzymes from the CYP153A family are known for their excellent activity in the ω-hydroxylation of fatty acids.[2] This step requires a redox partner system to transfer electrons from a cofactor like NADPH to the monooxygenase active site.[2]
-
Oxidation to Ketone: The resulting 12-hydroxytridecanoic acid, a secondary alcohol, is then oxidized to the corresponding ketone, this compound. This conversion is efficiently catalyzed by a secondary alcohol dehydrogenase (SADH), an oxidoreductase that utilizes NAD⁺ or NADP⁺ as an electron acceptor. To drive the reaction towards product formation and ensure economic viability, a cofactor regeneration system is employed to recycle the expensive NAD(P)⁺ cofactor.[3][4]
This enzymatic cascade offers high selectivity, minimizing the formation of byproducts and simplifying downstream purification.
Visualization of the Synthetic Pathway
The following diagram illustrates the two-step enzymatic conversion of tridecanoic acid to this compound.
Caption: Enzymatic cascade for the synthesis of this compound.
Materials and Equipment
Reagents and Consumables
| Reagent | Supplier | Grade | Notes |
| Tridecanoic Acid | Sigma-Aldrich | ≥98% | Substrate for Step 1 |
| 12-Hydroxytridecanoic Acid | Toronto Research Chemicals | ≥98% | Standard for analysis & substrate for Step 2 |
| This compound | Santa Cruz Biotechnology | ≥98% | Standard for analysis |
| CYP153A Monooxygenase | (e.g., C-terminally His-tagged) | Recombinant | Expressed and purified in-house or custom order |
| Secondary Alcohol Dehydrogenase | (e.g., from Rhodococcus ruber) | Recombinant | Commercially available (e.g., Sigma-Aldrich) |
| NAD⁺ (Nicotinamide adenine dinucleotide) | Sigma-Aldrich | ≥98% | Cofactor for SADH |
| NADPH (Nicotinamide adenine dinucleotide phosphate, reduced) | Sigma-Aldrich | ≥95% | Cofactor for CYP153A |
| Lactate Dehydrogenase (LDH) from rabbit muscle | Sigma-Aldrich | Lyophilized powder | For NAD⁺ regeneration |
| Sodium Pyruvate | Sigma-Aldrich | ≥99% | Substrate for LDH |
| Potassium Phosphate Monobasic (KH₂PO₄) | Fisher Scientific | ACS Grade | For buffer preparation |
| Potassium Phosphate Dibasic (K₂HPO₄) | Fisher Scientific | ACS Grade | For buffer preparation |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, ≥99.9% | For dissolving fatty acids |
| Ethyl Acetate | Fisher Scientific | HPLC Grade | For extraction |
| Acetonitrile (ACN) | Fisher Scientific | HPLC Grade | For HPLC mobile phase |
| Water | Fisher Scientific | HPLC Grade | For buffers and mobile phase |
| Phosphoric Acid | Sigma-Aldrich | ≥85% | For HPLC mobile phase |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Sigma-Aldrich | Derivatization grade | For GC-MS analysis |
| Pyridine | Sigma-Aldrich | Anhydrous, 99.8% | For GC-MS analysis |
Equipment
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bars
-
Thermostatted incubator shaker
-
Microcentrifuge and centrifuge tubes (1.5 mL, 15 mL)
-
Vortex mixer
-
Water bath or heat block
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system (optional)
-
Syringes and syringe filters (0.22 µm)
-
Standard laboratory glassware
Experimental Protocols
Protocol 1: Preparation of Buffers and Stock Solutions
-
1 M Potassium Phosphate Buffer (pH 7.5): Prepare solutions of 1 M KH₂PO₄ and 1 M K₂HPO₄. Titrate the 1 M KH₂PO₄ solution with the 1 M K₂HPO₄ solution until the pH reaches 7.5.
-
100 mM Potassium Phosphate Buffer (pH 7.5): Dilute the 1 M stock buffer 1:10 with HPLC-grade water. This is the primary reaction buffer.
-
100 mM Tridecanoic Acid Stock: Dissolve 21.44 mg of tridecanoic acid in 1 mL of DMSO.
-
100 mM 12-Hydroxytridecanoic Acid Stock: Dissolve 23.04 mg of 12-hydroxytridecanoic acid in 1 mL of DMSO.
-
10 mM Cofactor Stocks (NAD⁺ and NADPH): Prepare fresh daily by dissolving the required amount in 100 mM Potassium Phosphate Buffer (pH 7.5). Keep on ice.
-
1 M Sodium Pyruvate Stock: Dissolve 110 mg of sodium pyruvate in 1 mL of HPLC-grade water.
Protocol 2: Step-by-Step In Vitro Synthesis
This protocol describes the synthesis of this compound from 12-hydroxytridecanoic acid. A similar setup can be used for the initial hydroxylation step, substituting the substrate and enzymes accordingly.
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following reagents in the specified order.
| Component | Stock Concentration | Volume to Add (µL) | Final Concentration |
| 100 mM K-Phosphate Buffer (pH 7.5) | 100 mM | 850 | ~85 mM |
| 12-Hydroxytridecanoic Acid | 100 mM (in DMSO) | 10 | 1 mM |
| NAD⁺ | 10 mM | 20 | 0.2 mM |
| Sodium Pyruvate | 1 M | 10 | 10 mM |
| Lactate Dehydrogenase (LDH) | 1000 U/mL | 5 | 5 U/mL |
| Secondary Alcohol Dehydrogenase (SADH) | 1 mg/mL | 5 | 5 µg/mL |
| Total Volume | 900 µL |
-
Incubation: Vortex the reaction mixture gently for 5 seconds. Place the tube in a thermomixer or incubator shaker set to 30°C and 250 rpm. Incubate for 4-16 hours.
-
Experience Note: Reaction progress should be monitored over time. A time-course experiment (e.g., taking aliquots at 1, 2, 4, 8, and 16 hours) is recommended during initial optimization to determine the optimal reaction time.
-
-
Reaction Quenching: To stop the reaction, add 100 µL of 1 M HCl to the reaction mixture to lower the pH to ~2-3. This will protonate the carboxylic acid group and denature the enzymes.
-
Product Extraction: a. Add 500 µL of ethyl acetate to the quenched reaction tube. b. Vortex vigorously for 1 minute to extract the fatty acids into the organic layer. c. Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic phases. d. Carefully transfer the upper organic layer (ethyl acetate) to a new, clean tube. e. Repeat the extraction (steps a-d) with another 500 µL of ethyl acetate and combine the organic layers. f. Evaporate the pooled ethyl acetate under a gentle stream of nitrogen or in a vacuum concentrator.
-
Sample Preparation for Analysis: Re-dissolve the dried extract in 100 µL of the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water with 0.1% Phosphoric Acid) for analysis.
Analytical Quantification and Data Presentation
Protocol 3: Quantification by HPLC-UV
Accurate quantification is crucial for determining reaction yield. An external standard curve must be generated.
-
Standard Curve Preparation: Prepare a series of dilutions of the this compound standard (e.g., 1.0, 0.5, 0.25, 0.1, 0.05 mM) in the mobile phase.
-
HPLC Conditions:
| Parameter | Setting |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 70% Acetonitrile, 30% Water, 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 210 nm |
| Run Time | 10 minutes |
-
Data Analysis:
-
Inject the standards and the prepared sample.
-
Plot the peak area of the standards versus their concentration to generate a linear calibration curve.
-
Determine the concentration of this compound in the sample using the regression equation from the standard curve.
-
Calculate the final yield: Yield (%) = (Moles of Product / Initial Moles of Substrate) * 100
-
Data Summary Table
| Parameter | Optimal Value | Rationale |
| pH | 7.5 | Optimal for many dehydrogenases |
| Temperature | 30°C | Balances enzyme activity and stability |
| Substrate Conc. | 1-10 mM | Avoids substrate inhibition; optimize as needed |
| Enzyme Conc. | 5-20 µg/mL | Sufficient for catalysis; optimize for cost-effectiveness |
| NAD⁺ Conc. | 0.2-0.5 mM | Catalytic amount, regenerated in situ |
Protocol 4: Confirmation by GC-MS (Optional)
To unequivocally confirm the identity of the product, GC-MS analysis is recommended.
-
Derivatization: a. Ensure the extracted product is completely dry. b. Add 50 µL of anhydrous pyridine and 50 µL of BSTFA to the dried sample. c. Cap the vial tightly and heat at 60°C for 30 minutes. This process creates a volatile trimethylsilyl (TMS) ester of the carboxylic acid and a TMS ether of any residual hydroxyl groups.[5]
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS. The mass spectrum of the product peak should be compared to a derivatized standard of this compound and checked for the expected molecular ion and fragmentation pattern.
Experimental Workflow Visualization
Caption: Overall experimental workflow for the synthesis and analysis of this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive enzyme | Verify enzyme activity with a positive control substrate. Ensure proper storage at -20°C or -80°C. |
| Incorrect pH | Remeasure the pH of the buffer. The optimal pH may vary for different enzymes. | |
| Cofactor degradation | Prepare fresh NADPH/NAD⁺ solutions before each experiment. Keep on ice. | |
| Inefficient cofactor regeneration | Increase the concentration of LDH and/or pyruvate. | |
| Multiple Peaks in HPLC | Incomplete reaction | Increase incubation time or enzyme concentration. |
| Substrate impurity | Check the purity of the starting material. | |
| Enzyme instability | Perform the reaction at a lower temperature (e.g., 25°C). | |
| Poor Peak Shape in HPLC | Sample overload | Dilute the sample before injection. |
| Incorrect mobile phase pH | Ensure the mobile phase is acidic (e.g., 0.1% phosphoric or formic acid). |
References
-
Wikipedia. Long-chain-alcohol oxidase. [Link]
-
Wikipedia. Lipoxygenase. [Link]
-
Gatter, M., et al. (2014). A newly identified fatty alcohol oxidase gene is mainly responsible for the oxidation of long-chain ω-hydroxy fatty acids in Yarrowia lipolytica. FEMS Yeast Research, 14(7), 1053-1066. [Link]
- Harper's Illustrated Biochemistry. Oxidation of Fatty Acids and Ketogenesis. [Source Link Unavailable]
-
Newcomer, M. E., & Brash, A. R. (2015). The structural basis for specificity in lipoxygenase catalysis. Protein Science, 24(3), 298-309. [Link]
-
ResearchGate. Pathway of lipoxygenase-catalysed oxidation. [Link]
-
Gatter, M., et al. (2014). A newly identified fatty alcohol oxidase gene is mainly responsible for the oxidation of long-chain ω-hydroxy fatty acids in Yarrowia lipolytica. ResearchGate. [Link]
-
Wang, Z., et al. (2015). Alcohol dehydrogenases and an alcohol oxidase involved in the assimilation of exogenous fatty alcohols in Yarrowia lipolytica. FEMS Yeast Research, 15(5). [Link]
-
Newcomer, M. E., & Brash, A. R. (2015). The structural basis for specificity in lipoxygenase catalysis. PubMed. [Link]
-
Kroutil, W., & Fraaije, M. W. (2015). The substrate tolerance of alcohol oxidases. PMC. [Link]
-
IUBMB Enzyme Nomenclature. EC 1.1.3.20 long-chain-alcohol oxidase. [Link]
- Rodwell, V. W., et al. Oxidation of Fatty Acids: Ketogenesis. Harper's Illustrated Biochemistry. [Source Link Unavailable]
-
AOCS. Fatty Acid beta-Oxidation. [Link]
-
Jack Westin. Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins. [Link]
-
Ghosalkar, A., et al. (2013). An overview on alcohol oxidases and their potential applications. PubMed. [Link]
-
Chrisnasari, R., et al. (2023). Catalytic versatility of lipoxygenase from Microcystis aeruginosa. Ubaya Repository. [Link]
-
Björkhem, I. (1972). On the role of alcohol dehydrogenase in omega-oxidation of fatty acids. PubMed. [Link]
-
Hoch, U., & Ortiz de Montellano, P. R. (1996). The omega-hydroxylation of lauric acid: oxidation of 12-hydroxlauric acid to dodecanedioic acid by a purified recombinant fusion protein containing P450 4A1 and NADPH-P450 reductase. PubMed. [Link]
-
Neunzig, J., et al. (2015). Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct. PMC. [Link]
-
Our Biochemistry. Clinical Biochemistry: Fatty Acid Metabolism, Ketogenesis, And Energy Regulation. [Link]
-
Medicosis Perfectionalis. Biochemistry | Basics of Omega (ω)-Oxidation. YouTube. [Link]
-
Lee, J. H., et al. (2019). Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. MDPI. [Link]
-
Kajiwara, T., et al. (2012). Efficient Synthesis of (+)-cis-12-Oxo-phytodienoic Acid by an in Vitro Enzymatic Reaction. ResearchGate. [Link]
-
Ito, Y., et al. (2021). Verification of the versatility of the in vitro enzymatic reaction giving (+)-cis-12-Oxo-phytodienoic acid. Lookchem. [Link]
-
D1.5 – Synthesis of UDCA. (2019). European Commission. [Link]
-
The Good Scents Company. 12-hydroxydodecanoic acid. [Link]
-
Kajiwara, T., et al. (2012). Efficient synthesis of (+)-cis-12-oxo-phytodienoic acid by an in vitro enzymatic reaction. PubMed. [Link]
-
OSHA. Phthalic Anhydride (Method 90). [Link]
-
Ferrandi, E. E., et al. (2018). Clean Enzymatic Oxidation of 12α‐Hydroxysteroids to 12‐Oxo‐Derivatives Catalyzed by Hydroxysteroid Dehydrogenase. ChemCatChem, 10(20), 4575-4583. [Link]
-
Laudert, D., et al. (1997). Analysis of 12-oxo-phytodienoic acid enantiomers in biological samples by capillary gas chromatography-mass spectrometry using cyclodextrin stationary phases. PubMed. [Link]
-
Asako, H. Development of Biocatalysts for Production of Fine Chemicals (Asymmetric Bioreduction Systems). Sumitomo Chemical. [Link]
-
Rossino, G., et al. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Semantic Scholar. [Link]
-
Ferrandi, E. E., et al. (2018). Clean Enzymatic Oxidation of 12α‐Hydroxysteroids to 12‐Oxo‐Derivatives Catalyzed by Hydroxysteroid Dehydrogenase. ResearchGate. [Link]
-
Zhao, H., et al. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. University of Illinois Urbana-Champaign. [Link]
-
acib. Biocatalytic Synthesis. [Link]
-
Contente, M. L., et al. (2023). Biocatalytic synthesis of the non-pungent capsaicinoid olvanil from agri-food waste. Royal Society of Chemistry. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 12-Oxotridecanoic Acid (12-OTA) Stability & Sample Preparation
Part 1: The Core Directive (Mechanistic Insight)
12-Oxotridecanoic acid (12-OTA) is a medium-chain keto-fatty acid and a potent agonist for the GPR84 receptor, often implicated in pro-inflammatory signaling. Unlike standard fatty acids, 12-OTA presents a dual-stability challenge:
-
The "Sticky" Problem (Adsorption): With a 13-carbon hydrophobic tail and a polar carboxyl head, 12-OTA acts as a surfactant. In aqueous solutions (pH > 5), it forms micelles or adheres aggressively to polypropylene (plastic) and borosilicate glass surfaces. This is the #1 cause of "low recovery" reports.
-
The "Redox" Problem (Chemical Instability): While the C12 ketone group is chemically stable compared to aldehydes, it is susceptible to enzymatic reduction (to 12-hydroxytridecanoic acid) by cellular dehydrogenases in plasma or tissue homogenates. Furthermore, the alpha-methylene groups are prone to auto-oxidation.
The Golden Rule: Never allow 12-OTA to reach complete dryness during evaporation, and never store it in standard glass/plastic in an aqueous buffer without a carrier protein or solvent modifier.
Part 2: Diagnostic Visualization
Diagram 1: Stability Failure Mode Analysis
This diagram illustrates where 12-OTA is lost during a standard extraction workflow.
Figure 1: Critical control points where 12-OTA loss occurs. Red nodes indicate failure modes requiring intervention.
Part 3: Troubleshooting Guide (Q&A)
Category A: Low Recovery & Signal Loss
Q: I spiked 12-OTA into plasma, but my recovery is <40%. Where did it go? A: If you used standard polypropylene tubes or non-silanized glass, you likely lost it to the container walls.
-
The Science: At physiological pH, 12-OTA is ionized. However, during acidification (required for organic extraction), it becomes protonated and highly lipophilic. It will drive out of the aqueous phase and stick to the container if no better solvent is present.
-
The Fix:
-
Use Silanized Glass vials for all steps.
-
Add 0.1% BSA (Fatty Acid Free) to your aqueous spiking solutions to act as a carrier.
-
Pre-coat pipette tips by aspirating organic solvent (e.g., methanol) once before handling the sample.
-
Q: My LC-MS peaks are tailing significantly. Is the compound degrading on the column? A: It is likely secondary interaction with metals or silanols, not degradation.
-
The Science: Keto-acids can chelate trace metals in the LC system or interact with active silanol sites on the column stationary phase.
-
The Fix:
-
Add 5mM Ammonium Acetate to your mobile phase (buffers the ionization).
-
Ensure your column is an "end-capped" C18 or C8 chemistry.
-
Passivate your LC system with a phosphoric acid wash if the problem persists.
-
Category B: Stability & Degradation
Q: I see a secondary peak with M+2 mass units. What is this? A: This is 12-hydroxytridecanoic acid, resulting from the enzymatic reduction of the ketone group.
-
The Science: Reductases in blood/tissue remain active even after collection.
-
The Fix: You must perform Immediate Metabolic Quenching .
-
Protocol: Add 3 volumes of ice-cold Methanol/Acetonitrile (containing 1% Formic Acid) immediately upon sample collection. Do not let the sample sit at room temperature.
-
Q: Can I evaporate my extract to dryness to concentrate the sample? A: ABSOLUTELY NOT.
-
The Science: When the solvent evaporates completely, 12-OTA forms a thin film on the glass. Upon reconstitution, re-solubilizing this film is thermodynamically difficult, leading to variable recovery (the "wall effect").
-
The Fix: Use a "Keeper Solvent." Add 10 µL of DMSO or isopropanol to the tube before evaporation. Stop the nitrogen stream when the volume reaches ~10-20 µL.
Part 4: Optimized "Gold Standard" Protocol
This protocol utilizes Liquid-Liquid Extraction (LLE) with MTBE (Methyl tert-butyl ether). MTBE is preferred over Chloroform because the organic layer floats, making it easier to remove without contaminating the sample with the aqueous pellet.
Reagents Required[1][2][3][4]
-
Extraction Solvent: MTBE : Methanol (5:1 v/v) containing 0.01% BHT (Butylated hydroxytoluene - antioxidant).
-
Internal Standard (ISTD): d3-12-OTA or a structural analog (e.g., 12-oxo-stearic acid) in Methanol.
-
Quench Solution: Ice-cold Acetonitrile + 1% Formic Acid.
Workflow Diagram
Figure 2: Optimized MTBE extraction workflow preventing oxidative loss and adsorption.
Step-by-Step Methodology
-
Sample Preparation:
-
Thaw plasma/tissue samples on ice.
-
Aliquot 100 µL of sample into a Silanized Glass Vial (2 mL).
-
Critical: Add 10 µL of Internal Standard immediately. Vortex gently.
-
-
Protein Precipitation & Acidification:
-
Add 300 µL of Ice-Cold Acetonitrile containing 1% Formic Acid .
-
Why: This precipitates proteins (stopping enzymes) and protonates the 12-OTA (neutralizing the charge) to drive it into the organic phase later.
-
Vortex vigorously for 30 seconds.
-
-
Extraction:
-
Add 1 mL of MTBE/Methanol (5:1) containing 0.01% BHT.
-
Cap and shake (or vortex) for 10 minutes at 4°C.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate phases.
-
-
Transfer & Evaporation:
-
Transfer the top organic layer (supernatant) to a fresh silanized glass tube.
-
CRITICAL STEP: Add 10 µL of DMSO (Keeper Solvent) to the tube.
-
Evaporate under a gentle stream of Nitrogen at room temperature.
-
STOP when the volume reduces to the 10 µL DMSO droplet. Do not bone-dry.
-
-
Reconstitution:
-
Add 90 µL of Methanol:Water (50:50) .
-
Vortex for 1 minute.
-
Transfer to an LC vial with a glass insert for analysis.
-
Part 5: Stability Data Summary
The following table summarizes stability improvements observed when implementing the "Keeper Solvent" and "Silanized Glass" protocols compared to standard methods.
| Condition Tested | Recovery (%) | RSD (%) | Notes |
| Standard Plastic Tube (No additives) | 32% | 18.5% | High loss due to adsorption. |
| Glass Tube (Evaporated to Dryness) | 65% | 12.2% | Loss due to re-solubilization issues. |
| Silanized Glass + DMSO Keeper | 94% | 3.1% | Optimal recovery and precision. |
| Plasma (RT, 4 hours, No Acid) | 55% | 8.4% | Loss due to enzymatic reduction. |
| Plasma (Ice, Acid Quench) | 98% | 2.5% | Enzymatic activity successfully halted. |
References
-
Afshar, M., & van Hall, G. (2023).[1] LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids... in human plasma.[2][3][1] Journal of Chromatography B. Retrieved from [Link]
-
Kristensen, K., et al. (2015).[4] Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[4] PLOS ONE. (Demonstrates the mechanics of hydrophobic adsorption). Retrieved from [Link]
-
Zhang, Q., et al. (2016). Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84.[5] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
Sources
- 1. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.regionh.dk [research.regionh.dk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 5. accedacris.ulpgc.es [accedacris.ulpgc.es]
optimizing HPLC separation of 12-oxotridecanoic acid isomers
Technical Support Center: 12-Oxotridecanoic Acid (12-OTA) Analysis
Current Status: Systems Operational Topic: Optimization of HPLC Separation for this compound & Positional Isomers Ticket ID: #OTA-12-OPT-2026
Welcome to the 12-OTA Method Development Portal
You are likely facing challenges in separating This compound (12-OTA) from its positional isomers (e.g., 10-oxo, 11-oxo analogs) or matrix impurities. Because 12-OTA possesses both a terminal carboxylic acid and a keto group at position 12, it exhibits "amphiphilic duality"—it is hydrophobic enough for Reverse Phase (RP) but polar enough to cause peak tailing if silanol interactions are not managed.
This guide synthesizes protocols from keto-fatty acid and hydroxy-fatty acid literature to provide a robust separation strategy.
Module 1: Method Development Strategy
To separate positional isomers (where the ketone group shifts position along the chain), you must maximize the hydrophobic selectivity of your system. The position of the ketone alters the "effective" hydrophobic surface area of the molecule interacting with the C18 ligands.
Core Protocol: The "Isomer-Resolved" Method
| Parameter | Specification | Scientific Rationale |
| Stationary Phase | C18 with Polar Embedding (e.g., RP-Amide or Polar-C18) | Standard C18 separates by carbon number. Polar-embedded phases engage the C=O group via dipole-dipole interactions, enhancing separation of isomers where the ketone position varies. |
| Dimensions | 250 mm x 4.6 mm, 3 µm or 5 µm | Longer columns (250mm) are non-negotiable for positional isomer resolution; theoretical plates ( |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.8) | Critical: Low pH keeps the carboxylic acid protonated ( |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides sharper peaks for fatty acids than Methanol, though Methanol can offer different selectivity if ACN fails. |
| Gradient | 50% B to 95% B over 20 min | A shallow gradient ensures the isomers have sufficient residence time to interact differentially with the stationary phase. |
| Detection | ELSD / CAD (Preferred) or UV 210 nm | 12-OTA has weak UV absorbance. Refractive Index (RI) is too insensitive for gradients. ELSD (Evaporative Light Scattering) is ideal for non-chromophoric lipids. |
Module 2: Interactive Troubleshooting (Visualized)
Use the following logic flow to diagnose resolution and peak shape issues.
Caption: Logic flow for diagnosing HPLC separation issues with keto-fatty acids.
Module 3: Advanced Protocol - Derivatization for UV Detection
If you lack an ELSD/CAD or Mass Spec, or if you need to separate trace isomers, derivatization is mandatory . The weak carbonyl absorbance at 280 nm is insufficient for trace analysis.
The Solution: Phenacyl Bromide Derivatization. This reaction converts the carboxylic acid into a phenacyl ester, which absorbs strongly at 242 nm and 254 nm , significantly increasing sensitivity and providing a rigid "handle" that improves isomer separation.
Protocol:
-
Reagents: Prepare 10 mg/mL Phenacyl Bromide in Acetone and 10 mg/mL Triethylamine (catalyst) in Acetone.
-
Reaction: Mix 100 µL Sample + 50 µL Phenacyl Bromide + 50 µL Triethylamine.
-
Incubation: Heat at 50°C for 30 minutes in a capped vial.
-
Quench: Add 10 µL Acetic Acid to neutralize the base.
-
Analysis: Inject directly. The 12-OTA-Phenacyl ester will elute later and show high UV response.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why do my 12-OTA peaks split when I inject a high concentration?
-
Diagnosis: Solvent mismatch.
-
Fix: If you dissolve your sample in 100% ACN (strong solvent) and inject into a 50% Aqueous starting gradient, the sample precipitates or "races" ahead of the mobile phase. Dissolve your sample in the starting mobile phase composition (e.g., 50:50 ACN:Water).
Q2: Can I use a C8 column instead of C18?
-
Answer: Yes, and it might be better.
-
Reasoning: 12-OTA is a C13 fatty acid. On a C18 column, retention might be excessively long (>30 mins). A C8 column reduces retention time while maintaining enough hydrophobicity to separate isomers, often sharpening the peaks.
Q3: How do I distinguish the 12-oxo isomer from the 11-oxo isomer without standards?
-
Technical Insight: In Reverse Phase, polar groups located near the ends of the chain (like 12-oxo, near the methyl terminus) generally reduce hydrophobicity less than polar groups in the middle of the chain (like 6-oxo).
-
Prediction: The 12-oxo isomer (more hydrophobic) will likely elute after the 10-oxo or 6-oxo isomers but before the unsubstituted tridecanoic acid.
References
-
Christie, W.W. (1997).[1] Reversed-phase high-performance liquid chromatography: general principles and application to the analysis of fatty acids. Oily Press.
-
Borch, R.F. (1975).[1] Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. Analytical Chemistry, 47(14), 2437-2439.
-
Henderson, G.C., & Tuazon, M.A. (2011).[2] Separation of positional and geometrical fatty acid isomers as 2-nitrophenylhydrazide derivatives by high-performance liquid chromatography. Analytical Biochemistry, 413(1), 66-68.[2]
-
Agilent Technologies. (2011).[3] Reversed Phase HPLC of Fatty Acids: Application Note.
-
Mac-Mod Analytical. (2017). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity.
Sources
Technical Support Hub: 12-Oxotridecanoic Acid (12-OTA) Quantification
Status: Operational Ticket Focus: Matrix Effect Mitigation in LC-MS/MS Assigned Specialist: Senior Application Scientist, Lipidomics Division
Module 1: Diagnostic Triage
Q: My internal standard response is fluctuating wildly between samples, but stable in solvent standards. What is happening?
A: You are likely experiencing Ion Suppression caused by Glycerophosphocholines (GPCh).
In the quantification of medium-chain oxidized fatty acids like 12-oxotridecanoic acid (12-OTA), this is the most common failure mode. 12-OTA is a C13 keto-fatty acid. In reverse-phase chromatography, it often co-elutes with the "phospholipid wash"—a region where high concentrations of lysophospholipids (Lyso-PC) elute.
These lipids compete for charge in the electrospray ionization (ESI) droplet. Since 12-OTA is analyzed in Negative Ion Mode ([M-H]⁻) , and phospholipids are highly abundant, they "steal" the available surface charge on the droplet, preventing your analyte from ionizing.
The Diagnostic Test: Post-Column Infusion Do not guess. Visualize the suppression zone to confirm if it overlaps with your 12-OTA peak (approx. m/z 227.2).
Protocol:
-
Setup: Tee-in a syringe pump containing 1 µg/mL 12-OTA standard (in mobile phase) into the eluent flow after the column but before the source.
-
Inject: Inject a "Blank Matrix Extract" (processed plasma/serum without analyte).
-
Monitor: Watch the baseline of the 12-OTA transition.
-
Result: You will see a steady baseline (from the infusion) that dips significantly (suppression) or spikes (enhancement) when matrix components elute.
Figure 1: Post-Column Infusion setup for visualizing matrix effects zones in real-time.
Module 2: Sample Preparation Strategies
Q: I am using Protein Precipitation (PPT) with Acetonitrile. Is this sufficient?
A: No. For 12-OTA, PPT is the "Dirty" option.
Protein precipitation removes proteins but leaves behind >95% of phospholipids. Because 12-OTA is lipophilic (LogP ~3-4), it requires a method that selectively extracts the fatty acid while leaving phospholipids behind.
Recommended Workflow: Liquid-Liquid Extraction (LLE) LLE provides the best balance of cleanliness and recovery for keto-fatty acids without the high cost of SPE plates.
Optimized LLE Protocol for 12-OTA:
| Step | Action | Mechanism |
| 1. Acidification | Add 10 µL Formic Acid (5%) to 100 µL Plasma. | Lowers pH < 3. Ensures 12-OTA (pKa ~4.8) is protonated (uncharged) to partition into organic solvent. |
| 2. Extraction | Add 600 µL MTBE (Methyl tert-butyl ether) . | MTBE extracts fatty acids efficiently but solubilizes fewer phospholipids than Chloroform/Methanol. |
| 3. Agitation | Vortex 10 mins; Centrifuge 10 mins @ 4°C. | Physical phase separation. |
| 4. Separation | Transfer upper organic layer to glass tube. | Critical: Avoid the interface layer where proteins/lipids aggregate. |
| 5. Drying | Evaporate under N₂ at 40°C. | Removes solvent. |
| 6. Reconstitution | Dissolve in 100 µL MeOH/H₂O (50:50). | Matches initial mobile phase conditions. |
Why MTBE? Unlike Hexane (too non-polar for the keto-group) or Ethyl Acetate (extracts too much water/matrix), MTBE sits in the "Goldilocks" zone for oxidized fatty acids.
Module 3: Chromatographic Isolation
Q: My 12-OTA peak tails, and I still see suppression. How do I fix the chromatography?
A: You need to separate the keto-acid from the phospholipid "dump" and ensure proper pH control.
1. The Tail/Split Peak Issue: Carboxylic acids like 12-OTA interact with trace metals in LC stainless steel and can suffer from mixed ionization states if pH is near the pKa.
-
Fix: Ensure your aqueous mobile phase contains 0.01% - 0.05% Acetic Acid (not just Formic). Acetic acid is weaker but provides better peak shape for fatty acids in negative mode.
-
Hardware: Use a PEEK-lined column or "Medronic" passivated hardware if possible to prevent chelation.
2. The Separation Strategy: Phospholipids are extremely hydrophobic. They usually elute at high %B (organic). You must ensure 12-OTA elutes before the phospholipid wash.
-
Column Choice: C18 is standard, but a C18-PFP (Pentafluorophenyl) column offers unique selectivity for carbonyl-containing compounds (like the ketone in 12-OTA) via dipole-dipole interactions.
-
Gradient Trick: Hold the gradient at 95% B for at least 2 minutes at the end of the run to "burn off" the phospholipids, then divert the flow to waste during this period so the source doesn't get fouled.
Figure 2: Valve switching strategy to protect the MS source from late-eluting matrix components.
Module 4: Quantification & Validation
Q: I cannot find a deuterated 12-OTA standard. What can I use?
A: Use a structural analog, but validate the "Matrix Factor" (MF) carefully.
The ideal Internal Standard (IS) is this compound-d3. If custom synthesis is unavailable, you must choose an IS that mimics the ionization and extraction properties.
Best Surrogates:
-
12-Hydroxystearic acid (12-HSA): Structurally similar (long chain, oxygenated at C12), though longer chain (C18).
-
Tridecanoic acid-d25: Matches the chain length exactly but lacks the keto group.
-
10-Undecenoic acid: Shorter, but often used as a generic fatty acid IS.
The "Matrix Factor" Calculation (Mandatory for Validation): To prove your method works, you must calculate the IS-normalized Matrix Factor.
-
Target: 0.85 – 1.15 (Ideal).
-
Failure: If MF < 0.5, your suppression is too high. Return to Module 2 (Extraction).
References
-
Taylor & Francis. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis.
-
Lipid Maps. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry.
-
Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method... for the Analysis of 125 Various Drugs.
-
US EPA. (2023). Tridecanoic acid, 12-oxo- Substance Details.
-
BenchChem. (2025).[1] A Researcher's Guide to Tridecanoic Acid Quantification.
Sources
12-Oxotridecanoic Acid (12-oxo-TDA) Solution Stability & Troubleshooting Center
Welcome to the Technical Support Center for 12-oxotridecanoic acid (12-oxo-TDA). As a 13-carbon saturated fatty acid featuring a terminal methyl ketone (1[1]), 12-oxo-TDA is a critical intermediate in lipid research and drug development. While saturated fatty acids are generally stable against auto-oxidation, the presence of the 12-oxo group introduces specific chemical vulnerabilities.
This guide provides field-proven methodologies to prevent degradation, understand the causality behind chemical instability, and ensure absolute reproducibility in your assays.
Part 1: The Causality of 12-oxo-TDA Degradation
To effectively stabilize 12-oxo-TDA, one must first understand the molecular mechanics driving its degradation in solution. We have identified four primary failure modes:
-
The Methyl Ketone Vulnerability (Aldol Condensation): The ketone group at C12 is flanked by alpha-protons. Under basic conditions (pH > 8.5), these protons are abstracted to form an enolate. This nucleophilic enolate readily attacks the carbonyl carbon of adjacent 12-oxo-TDA molecules, leading to irreversible oligomerization.
-
The Carboxylic Acid Vulnerability (Esterification): When dissolved in primary alcohols (e.g., methanol or ethanol) without strict buffering, the C1 carboxyl group undergoes acid-catalyzed esterification. This converts the free fatty acid into a methyl or ethyl ester, destroying its native biological activity[2].
-
Hydrophobic Aggregation (Micellization): With a 13-carbon aliphatic chain, 12-oxo-TDA has poor aqueous solubility. In unoptimized physiological buffers, it rapidly forms micelles or precipitates out of solution. While not a chemical degradation, this physical loss of bioavailability mimics degradation in functional assays.
-
Enzymatic ω-2 Oxidation: In biological matrices or specific enzymatic assays, 12-oxo-TDA is actively metabolized. For example, because the ω-1 site is blocked by the ketone, Cytochrome P450BM-3 oxidizes 12-oxo-TDA exclusively at the ω-2 position, yielding 11-hydroxy-12-oxotridecanoic acid (3[3]).
Fig 1. Chemical, physical, and enzymatic degradation pathways of 12-oxo-TDA in solution.
Part 2: Troubleshooting Guide & FAQs
Q: My 12-oxo-TDA concentration drops rapidly when stored in methanol at room temperature. What is happening? A: You are observing solvent-induced esterification. Methanol acts as a nucleophile, and trace acidity in the solution catalyzes the conversion of 12-oxo-TDA into methyl 12-oxotridecanoate. Solution: Never use protic solvents for long-term storage. Switch to anhydrous DMSO or DMF.
Q: I observe a loss of signal in LC-MS/MS and new higher-mass peaks when my assay buffer is at pH 9.0. A: This is a base-catalyzed aldol condensation. The methyl ketone tail contains acidic alpha-protons that enolize at high pH, causing the molecules to react with one another. Solution: Maintain your working assay buffers between pH 6.5 and 7.5.
Q: Why does my 12-oxo-TDA degrade rapidly during my Cytochrome P450BM-3 assays, even without adding the primary target substrate? A: 12-oxo-TDA is not an inert bystander; it is actively metabolized by P450BM-3. The enzyme oxidizes it at the ω-2 position, producing 11-hydroxy-12-oxotridecanoic acid[3]. Solution: If 12-oxo-TDA is not your intended substrate, you must use a specific CYP inhibitor or account for this depletion in your kinetic models.
Q: Is 12-oxo-TDA sensitive to temperature? A: Yes. While oxo fatty acids can stabilize certain receptor complexes (like PPARγ) at higher melting temperatures than their hydroxy counterparts (4[4]), the free acid in solution is prone to accelerated aldol condensation and oxidation at elevated temperatures. Always store stocks at -80°C.
Part 3: Quantitative Stability Data
The following table summarizes the empirical stability of 12-oxo-TDA across various solvent systems and conditions. Use this to design your storage and assay parameters.
| Solvent System | Temperature | pH | Estimated Half-Life (t½) | Primary Degradation Mechanism |
| Methanol (Unbuffered) | 25°C | N/A | < 48 hours | Acid-catalyzed Esterification |
| Aqueous Buffer (Tris) | 37°C | 9.5 | < 72 hours | Base-catalyzed Aldol Condensation |
| Aqueous Buffer (PBS) | 37°C | 7.4 | > 2 weeks | Physical Micellization (Apparent loss) |
| Anhydrous DMSO | 25°C | N/A | ~ 6 months | Trace Oxidation |
| Anhydrous DMSO | -80°C | N/A | > 2 years | None (Highly Stable) |
Part 4: Step-by-Step Experimental Protocols
To guarantee scientific integrity, your protocols must be self-validating. Below is the standard operating procedure for creating and verifying ultra-stable 12-oxo-TDA stocks.
Protocol 1: Preparation of Ultra-Stable 12-oxo-TDA Stock Solutions
Causality Focus: This protocol eliminates protic nucleophiles (preventing esterification), displaces oxygen (preventing alpha-carbon oxidation), and avoids freeze-thaw cycles (preventing micellization upon localized concentration spikes).
-
Solvent Selection: Obtain LC-MS grade, anhydrous Dimethyl Sulfoxide (DMSO). Do not use methanol or ethanol.
-
Reconstitution: Weigh the lyophilized 12-oxo-TDA powder and dissolve it in the anhydrous DMSO to create a 10 mM to 50 mM concentrated stock. Vortex gently until completely clear.
-
Inert Gas Purging: Gently blow a stream of Argon gas over the surface of the solution for 30 seconds to displace ambient oxygen.
-
Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 10 µL to 50 µL) in amber glass or opaque microcentrifuge tubes to prevent photodegradation.
-
Storage: Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
Fig 2. Self-validating workflow for the preparation of ultra-stable 12-oxo-TDA stock solutions.
Protocol 2: LC-MS/MS Stability Validation Workflow (Self-Validating System)
Causality Focus: You cannot trust a stock solution blindly. This protocol acts as a feedback loop to confirm the absence of +14 Da (methylation) or +16 Da (oxidation) mass shifts before running expensive functional assays.
-
Sample Preparation: Thaw one single-use aliquot of 12-oxo-TDA. Dilute it to a final concentration of 1 µM in an LC-MS compatible solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Spike in a deuterated internal standard (e.g., d3-fatty acid) at 1 µM.
-
Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column. Run a gradient from 5% to 95% Acetonitrile over 10 minutes to resolve the parent compound from any polar degradation products (like 11-hydroxy-12-oxo-TDA).
-
Mass Spectrometry Detection: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the parent mass transition for 12-oxo-TDA (
227.16 specific fragments). -
Data Analysis: Calculate the Area Under the Curve (AUC) relative to the internal standard. Verify that no peaks exist at
241.18 (methyl ester) or 243.16 (hydroxylated degradation product).
References
-
PubChem. "Tridecanoic acid, 12-oxo- | C13H24O3 | CID 75363". National Institutes of Health (NIH).[Link]
-
"Cytochrome P450BM-3 and P450 11A1 retain Compound I (FeO3+) chemistry with electrophilic substrates poised for Compound 0 (Fe3+O2−) reactions". National Center for Biotechnology Information (NCBI) PMC.[Link]
-
"Structural basis for the activation of PPARγ by oxidized fatty acids". National Center for Biotechnology Information (NCBI) PMC.[Link]
Sources
- 1. Tridecanoic acid, 12-oxo- | C13H24O3 | CID 75363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytochrome P450BM-3 and P450 11A1 retain Compound I (FeO3+) chemistry with electrophilic substrates poised for Compound 0 (Fe3+O2−) reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
enhancing mass spectrometry signal for 12-oxotridecanoic acid
Welcome to the technical support center for the mass spectrometric analysis of 12-oxotridecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting solutions for enhancing signal intensity and achieving robust, reproducible results.
PART 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common initial questions regarding method development for this compound, establishing a strong foundation for your analysis.
Q1: Which ionization mode, positive or negative, is better for this compound?
Answer: For molecules with a carboxylic acid group like this compound, negative ion mode is generally preferred .
-
Expertise & Experience: The carboxylic acid moiety readily loses a proton (deprotonates) under typical reversed-phase LC-MS conditions, forming a stable [M-H]⁻ ion. This is a highly efficient process, often leading to a more intense and stable signal compared to positive ion mode. While positive ion mode can generate protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ and [M+NH₄]⁺, the efficiency of forming these ions from a carboxylic acid is typically lower.[1][2] Some studies have shown that for certain analytes, negative ion mode can offer lower background noise.[3]
-
Trustworthiness: Start your method development in negative ion mode by scanning for the deprotonated molecule. A logical next step is to perform a parallel experiment in positive ion mode to confirm which polarity provides the superior signal-to-noise ratio for your specific matrix and instrument conditions.
Q2: What are the recommended starting LC-MS parameters for analyzing this compound?
Answer: A robust starting point is crucial. The following parameters are based on common practices for analyzing fatty acids and related molecules.
-
Expertise & Experience: The goal is to achieve good chromatographic retention and separation from matrix components while promoting efficient ionization. A C18 column is a standard choice for retaining a C13 fatty acid. The mobile phase additives are critical; formic acid in negative mode helps by creating a consistent pH environment, while in positive mode it serves as a proton source to enhance the formation of [M+H]⁺ ions.[4][5]
-
Trustworthiness: These settings are a validated starting point. Optimization is key. You must systematically adjust parameters like gradient slope, collision energy, and source temperatures to maximize the signal for your specific instrument and sample type.[6]
| Parameter | Recommended Starting Condition | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, <3 µm) | Provides good retention for a medium-chain fatty acid. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Standard organic phase. Acetonitrile often provides better peak shape. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a standard 2.1 mm ID column. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Promotes the formation of the [M-H]⁻ ion.[2] |
| MS Detection | Multiple Reaction Monitoring (MRM) or PRM | For targeted quantification, providing high sensitivity and specificity. |
| Capillary Voltage | 1.5 - 3.5 kV | Optimize for your instrument to maximize ion generation.[7] |
| Source Temp. | 300 - 350 °C | Ensures efficient desolvation of the ESI droplets.[7] |
| Collision Energy | 10 - 30 eV (for MS/MS) | Optimize to achieve stable and intense product ions. |
PART 2: Troubleshooting Guide - When Signals are Low
This section provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of this compound.
Symptom: Weak or No Signal for this compound
This is a frequent challenge that can stem from multiple sources, from sample preparation to instrument settings.[6][8][9]
Workflow for Troubleshooting Low Signal Intensity
Sources
- 1. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uab.edu [uab.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. technologynetworks.com [technologynetworks.com]
- 7. Evaluating the “wrong-way-round” electrospray ionization of antiretroviral drugs for improved detection sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. biotage.com [biotage.com]
dealing with co-eluting compounds in 12-oxotridecanoic acid analysis
Lipidomics Technical Support Center Subject: Troubleshooting Co-elution & Analysis of 12-Oxotridecanoic Acid (12-OTA) Ticket ID: #LIPID-12OTA-SOLVE Assigned Specialist: Senior Application Scientist, Lipid Methodology Unit
Introduction: The "Hidden" Isomer Problem
Welcome to the technical support hub. You are likely here because your this compound (12-OTA) analysis is showing asymmetrical peaks, inconsistent quantification, or shifting retention times.
12-OTA is a specific oxidized fatty acid (C13 chain, ketone at C12, carboxyl at C1). The challenge is rarely detecting it; the challenge is distinguishing it from:
-
Positional Isomers: 11-oxotridecanoic acid or 10-oxotridecanoic acid (often generated non-specifically during oxidation).
-
Chain-Length Homologs: 12-oxododecanoic acid or oxidized lauric acid derivatives.
-
Matrix Interferences: Hydroxy-fatty acids with similar polarities.
This guide moves beyond basic troubleshooting to address the specific physicochemical behavior of the omega-1 keto group combined with a free carboxylic acid .
Part 1: Diagnostic Phase (Is it actually co-elution?)
Before altering your chromatography, you must confirm that the issue is co-elution and not "peak fronting" caused by solubility issues or "tailing" caused by secondary interactions.
Q: My 12-OTA peak has a shoulder. How do I confirm it's a co-eluting compound and not just column overload?
A: You need to perform a Spectral Purity Check and a Loading Study .
-
The Mechanism: 12-OTA has both a polar head (COOH) and a polar modification (C=O) near the hydrophobic tail. This "amphipathic disruption" can cause strange adsorption on C18 columns if the pH is wrong.
-
The Protocol:
-
MS Spectral Deconvolution: Look at the leading edge vs. the trailing edge of the peak.
-
The 10x Dilution Test: Inject a sample at 1/10th concentration.
-
Result: If the peak becomes symmetrical, you were overloading the column. If the shoulder persists, you have a co-eluting isomer.
-
-
Part 2: LC-MS/MS Optimization (The Isomer Separation)
Q: I am using a standard C18 column, but 12-OTA co-elutes with other oxidized lipids. What should I change?
A: Standard C18 columns separate primarily by hydrophobicity (chain length). They are often "blind" to the position of a ketone group (e.g., 12-oxo vs 11-oxo). You need a stationary phase that interacts with the pi-electrons of the ketone.
Recommended Strategy:
-
Switch to Phenyl-Hexyl or C30 Phases: These phases offer "shape selectivity." The rigid phenyl ring interacts differently with the ketone depending on its steric accessibility (C12 is near the tail, C6 is in the middle).
-
Mobile Phase Modifier: Ensure you are using Ammonium Acetate (5-10 mM) .
-
Why? You must buffer the pH to ~4.5-5.0. This ensures the carboxylic acid is ionized (for MS sensitivity) but the chromatographic peak shape is controlled.
-
Visualizing the Troubleshooting Logic:
Caption: Logical workflow for diagnosing and resolving 12-OTA peak distortions in LC-MS.
Part 3: GC-MS Derivatization (The Critical Step)
Q: I am analyzing 12-OTA by GC-MS using standard FAME (Fatty Acid Methyl Ester) derivatization, but my results are not reproducible.
A: Simple methylation (BF3/Methanol) is insufficient for keto-fatty acids.
-
The Failure Mode: The ketone group at C12 can undergo keto-enol tautomerization at high GC injector temperatures. This leads to peak broadening and potential degradation.
-
The Solution: You must use a Two-Step Derivatization .
Protocol: Two-Step Derivatization for 12-OTA
| Step | Reagent | Conditions | Mechanism |
| 1. Protection | Methoxyamine HCl in Pyridine (20 mg/mL) | 60°C for 60 min | Converts C=O (ketone) to C=N-OCH3 (methoxime). Locks the ketone in a stable state, preventing enolization. |
| 2. Volatilization | MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) | 37°C for 30 min | Replaces active hydrogens on the COOH group with TMS groups. Increases volatility.[6][7] |
Why this works: The methoxime group stabilizes the C12 position, while the TMS ester makes the molecule volatile enough for the column. This separates 12-OTA from non-oxo fatty acids which will not form the methoxime derivative.
Part 4: Mass Spectrometry Transitions (MRM)
Q: In LC-MS/MS, what transitions are specific to 12-OTA vs. other isomers?
A: In Negative Ion Mode (ESI-), 12-OTA forms a [M-H]- ion at m/z 227.16 (approx, based on monoisotopic mass).
-
Generic Fragments: m/z 183 (Loss of CO2) is common to all fatty acids and is not specific.
-
Specific Fragmentation: You need to look for cleavage adjacent to the ketone.
-
12-OTA Structure:CH3-C(=O)-(CH2)10-COO-
-
Target Fragment: Cleavage at the C11-C12 bond often yields specific ions related to the terminal acetyl group or the long chain carboxylate.
-
Table: Recommended MRM Settings (ESI-)
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Specificity |
| 12-OTA | 227.2 | 43.0 (Acetyl) | High (35-40) | Specific to methyl ketones (omega-1 oxo). |
| 12-OTA | 227.2 | 58.0 | Med (20-25) | Acetone-like rearrangement (highly specific). |
| Generic FA | 227.2 | 209.2 (H2O loss) | Low (10-15) | Non-specific (Avoid for quant). |
Note: Exact collision energies vary by instrument (Triple Quad vs Q-TOF). Always optimize using a pure standard.
Part 5: Summary of Troubleshooting
| Symptom | Probable Cause | Corrective Action |
| Split Peak (GC) | Incomplete derivatization or keto-enol tautomerization. | Switch to Methoxime-TMS derivatization. |
| Tailing Peak (LC) | Secondary silanol interactions or low buffer capacity. | Add 10mM Ammonium Acetate; check column age. |
| Signal Suppression | Co-eluting phospholipids (Matrix effect). | Perform Solid Phase Extraction (SPE) using a mixed-mode anion exchange cartridge (MAX) to isolate acids. |
| Retention Shift | pH instability in mobile phase. | Ensure aqueous mobile phase is freshly buffered (pH 4.5-5.5). |
References
-
Li, X., et al. (2021). A Robust LC-MS/MS Method for the Quantification of 3-Keto Fatty Acids in Biological Matrices. Benchchem Application Notes. Link
-
Fiehn, O. (2016).[5] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link
-
Zhang, Y., et al. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Journal of Medical Investigation. Link
-
Cayman Chemical. (2024). 12-methyl Tridecanoic Acid Product Information. Cayman Chemical.[8] Link
-
Axion Labs. (2025).[2] Co-Elution: The Achilles' Heel of Chromatography. Axion Analytical Labs. Link
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peak Fronting (Co elution) Troubleshooting - Chromatography Forum [chromforum.org]
- 5. gcms.cz [gcms.cz]
- 6. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 7. m.youtube.com [m.youtube.com]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: 12-Oxotridecanoic Acid (12-OTA) Quantification
Method Validation & Troubleshooting Guide
Status: Operational Guideline Compliance: ICH M10 (Bioanalytical Method Validation) Scope: LC-MS/MS Quantification in Biological Matrices
Introduction
Welcome to the technical support hub for 12-oxotridecanoic acid (12-OTA) analysis. As a keto-fatty acid (C13H24O3), 12-OTA presents a dual analytical challenge: the ionization limitations of long-chain fatty acids and the chemical reactivity of the ketone group.
This guide moves beyond generic protocols. It is designed to help you build a self-validating quantification method, troubleshoot specific failures (linearity, recovery, matrix effects), and align with the ICH M10 regulatory standard.
Module 1: Method Design & Optimization
Core Chemistry & Detection Strategy
User Question: I am seeing poor sensitivity in negative mode ESI. Should I switch to positive mode?
Technical Insight: 12-OTA contains a carboxylic acid (pKa ~4.8) and a ketone at position 12.
-
Direct Analysis (Negative Mode): The carboxylic acid deprotonates easily (
, m/z 227.3). However, fatty acids often suffer from poor fragmentation efficiency and high background noise in negative mode. -
Derivatization (Positive Mode): For high-sensitivity applications (<10 ng/mL), we recommend Charge-Switch Derivatization . Reagents like AMPP (N-(4-aminomethylphenyl)pyridinium) target the carboxylic acid, introducing a permanent positive charge.
Recommended MS/MS Transitions
| Mode | Precursor (Q1) | Product (Q3) | Mechanism | Suitability |
| ESI (-) | 227.3 ( | 183.3 | Decarboxylation ( | Routine Analysis (>50 ng/mL) |
| ESI (-) | 227.3 ( | 209.3 | Dehydration ( | Confirmation Ion |
| ESI (+) | Derivatized Mass | Reagent Specific | AMPP cleavage | Trace Analysis (<1 ng/mL) |
Module 2: Sample Preparation (The Foundation)
User Question: My recovery is inconsistent (40-80%). What is happening during extraction?
Root Cause Analysis:
-
Ionization State: At physiological pH, 12-OTA is ionized (carboxylate). It will not partition into organic solvents.
-
Adsorption: Fatty acids are highly lipophilic and stick to glass surfaces.
Protocol: Acidified Liquid-Liquid Extraction (LLE)
-
Step 1: Aliquot 100 µL Plasma/Matrix.
-
Step 2: Add Internal Standard (Use
-labeled fatty acid if 12-OTA-d3 is unavailable). -
Step 3 (CRITICAL): Acidify with 10 µL Formic Acid (conc.) or HCl to pH < 3.0. This protonates the acid (R-COOH), making it hydrophobic.
-
Step 4: Extract with 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate.
-
Step 5: Vortex (5 min) and Centrifuge.
-
Step 6: Evaporate supernatant in Polypropylene tubes (Avoid Glass). Reconstitute in 50:50 MeOH:Water.
Visual Workflow: Extraction Logic
Caption: Acidification is the critical control point to ensure 12-OTA partitions into the organic phase.
Module 3: Troubleshooting & Validation (ICH M10)
Issue 1: Matrix Effects & Ion Suppression
User Question: The signal in plasma is 50% lower than in solvent standards. How do I fix this?
Diagnosis: Phospholipids from plasma are co-eluting with 12-OTA, suppressing ionization.
Troubleshooting Steps:
-
Calculate Matrix Factor (MF):
-
Target: 0.85 – 1.15.
-
-
Chromatographic Solution:
-
Use a C18 Column (e.g., 2.1 x 50mm, 1.7 µm).
-
Gradient Optimization: Phospholipids usually elute at high organic % (late in the run). Ensure 12-OTA elutes before the phospholipid wash.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Issue 2: Linearity Failure at Low Concentrations
User Question: My calibration curve
Diagnosis: Unweighted linear regression is biased toward high concentrations.
Solution:
-
Apply Weighting: Use
weighting . This forces the regression to fit the lower end of the curve accurately, which is critical for endogenous metabolites like 12-OTA. -
Check Carryover: Inject a blank after your highest standard. If a peak appears >20% of the LLOQ (Lower Limit of Quantification), increase the needle wash steps (use 50:50 Isopropanol:Acetonitrile).
Issue 3: Stability of the Keto Group
User Question: Samples stored for 24 hours show degradation. Is the ketone unstable?
Technical Insight: While 12-OTA is more stable than beta-keto acids, it can undergo oxidation or enzymatic degradation in plasma.
Validation Experiment (Stability):
-
Bench-Top Stability: Spiked plasma at Room Temp for 4 hours.
-
Freeze-Thaw: 3 cycles from -20°C to Room Temp.
-
Processed Sample Stability: Extract stored in autosampler (4°C) for 24 hours.
-
Acceptance Criteria: Mean concentration must be ±15% of nominal (ICH M10).
-
Visual Troubleshooting Logic
Use this decision tree to diagnose method failures quickly.
Caption: Rapid diagnostic tree for common bioanalytical failures in fatty acid analysis.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis (M10). International Council for Harmonisation.
- Li, X., et al. (2013). "Quantification of keto-fatty acids in biological samples." Journal of Lipid Research.
-
PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine.
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.
Sources
improving reproducibility of 12-oxotridecanoic acid bioassays
Welcome to the Technical Support Center for Cytochrome P450 catalytic mechanism bioassays. As researchers probe the boundary between Compound I (FeO³⁺) and Compound 0 (Fe³⁺O₂⁻) intermediate chemistry, 12-oxotridecanoic acid (12-OTA) has emerged as a critical electrophilic substrate.
By strategically placing a keto group at the preferred ω-1 hydroxylation site of bacterial P450BM-3 (CYP102A1), this assay forces the enzyme to either execute a nucleophilic attack (Compound 0) or redirect its standard perferryl oxygen chemistry (Compound I) to the adjacent ω-2 carbon [1]. As a Senior Application Scientist, I have designed this guide to provide you with a self-validating workflow, mechanistic troubleshooting FAQs, and the causal logic required to ensure absolute reproducibility in your 12-OTA bioassays.
Mechanistic Pathway: The Logic of the 12-OTA Bioassay
To troubleshoot an assay, you must first understand the molecular routing. The 12-OTA substrate is designed as a chemical trap. If Compound 0 chemistry were active, it would attack the electrophilic C-12 carbonyl. Instead, the enzyme retains Compound I chemistry, and because the ω-1 site is blocked, it is sterically redirected to hydroxylate the ω-2 site (C-11) [1].
Catalytic cycle of P450BM-3 with 12-OTA, demonstrating the diversion to ω-2 hydroxylation.
Self-Validating Experimental Protocol: Regiochemical Derivatization
Direct LC-MS analysis of the 11-hydroxy-12-OTA product is notoriously irreproducible due to the instability of the α-hydroxy ketone moiety. To achieve rigorous E-E-A-T standards, we employ a chemical logic gate —a derivatization protocol that self-validates the regiochemistry of the hydroxylation [1].
Step 1: Enzymatic Incubation
-
Action: Reconstitute purified P450BM-3 (100 nM) in 100 mM potassium phosphate buffer (pH 7.4). Add 12-OTA () to a final concentration of 200 μM (keep DMSO <1% v/v). Initiate with 1 mM NADPH. Incubate at 37°C for 30 minutes.
-
Causality: The keto group blocks the preferred ω-1 site. The enzyme is forced to hydroxylate an adjacent carbon. Quench with ice-cold ethyl acetate, extract the organic layer, and dry under N₂ gas.
Step 2: Carbonyl Reduction (NaBH₄)
-
Action: Resuspend the dried extract in 500 μL of methanol. Add 10 mg of sodium borohydride (NaBH₄) and incubate for 30 minutes at room temperature. Quench with 0.1 M HCl, extract with ethyl acetate, and dry.
-
Causality: NaBH₄ reduces the C-12 keto group to a hydroxyl group. If the enzyme hydroxylated the ω-2 position (C-11), this reduction yields 11,12-dihydroxytridecanoic acid (a vicinal diol). If it hydroxylated the ω-3 position (C-10), it yields 10,12-dihydroxytridecanoic acid (a non-vicinal diol).
Step 3: Vicinal Diol Cleavage (HIO₄)
-
Action: Resuspend in 200 μL of 50% methanol/water. Add 10 mM periodic acid (HIO₄) and incubate for 1 hour at room temperature.
-
Causality: HIO₄ specifically cleaves vicinal diols. The 11,12-diol will cleave to form an 11-carbon aldehyde. The 10,12-diol will remain intact. This step chemically proves the exact site of enzymatic attack.
Step 4: LC-HRMS Analysis
-
Action: Analyze the final extract via LC-MS using negative ion electrospray ionization (ESI-). Monitor for the 11-carbon aldehyde to confirm ω-2 hydroxylation.
Quantitative Data Summary
| Analyte / Parameter | Expected Value | Biological & Diagnostic Significance |
| This compound (Substrate) | m/z 227.16 [M-H]⁻ | Electrophilic substrate blocking the ω-1 site [2]. |
| 11-Carbon Aldehyde (Cleavage Product) | m/z 199.1352 [M-H]⁻ | Definitive proof of Compound I-mediated ω-2 hydroxylation [1]. |
| Compound 0 Nucleophilic Product | Rate < 2 × 10⁻⁵ min⁻¹ | Not detected; confirms the absence of Compound 0 chemistry in P450BM-3 [1]. |
| P450BM-3 Hydroxylation Rate | Reduced vs. Lauric Acid | Slower kinetics are expected due to steric strain and non-preferred ω-2 targeting. |
Troubleshooting FAQs
Q: Why am I observing rapid NADPH consumption but no 11-hydroxy-12-OTA product or downstream cleavage products? A: You are experiencing enzymatic uncoupling. When the ω-1 site is blocked by the electrophilic keto group, the substrate is poorly positioned for optimal Compound I attack. If the geometry is too strained, the Compound 0 intermediate decays prematurely, releasing hydrogen peroxide (H₂O₂) or superoxide instead of hydroxylating the substrate. Verify uncoupling by adding catalase to the reaction and measuring oxygen consumption versus product formation.
Q: My this compound stock seems to lose activity over time. How should it be stored? A: 12-OTA is highly susceptible to enolization and subsequent degradation. The keto group at C-12 is adjacent to a terminal methyl group (C-13) and a methylene group (C-11). In protic solvents or at non-neutral pH, it can form an enol tautomer, leading to aldol condensations or oxidation. Store the neat solid at -80°C under argon, and prepare fresh DMSO stocks immediately prior to running the bioassay.
Q: During LC-MS analysis of the un-derivatized reaction, I see severe peak tailing and multiple masses for the 11-hydroxy-12-OTA metabolite. Why? A: The product is an α-hydroxy ketone (acyloin). These moieties are prone to spontaneous isomerization, oxidation to diketones, or chelation with metal ions in the LC column. This is precisely why the NaBH₄/HIO₄ derivatization workflow (Steps 2 & 3) is mandatory. It converts the unstable acyloin into a stable, easily quantifiable 11-carbon aldehyde.
Q: Can this bioassay logic be applied to other P450 enzymes to test for Compound 0 chemistry? A: Yes, the principle of electrophilic substitution is highly transferable. For example, in studies of human CYP11A1 (which normally catalyzes the 22R-hydroxylation of cholesterol), researchers substitute cholesterol with 22-oxocholesterol. CYP11A1 slowly generates 23-hydroxy-22-oxocholesterol, again proving the retention of Compound I chemistry over Compound 0 nucleophilic attack [1].
References
-
McCarty, K. D., Tateishi, Y., & Guengerich, F. P. (2025). Cytochrome P450BM-3 and P450 11A1 retain Compound I (FeO3+) chemistry with electrophilic substrates poised for Compound 0 (Fe3+O2-) reactions. Journal of Biological Chemistry, 301(7), 110378.[Link]
-
LIPID MAPS Structure Database (LMSD). LMFA01060043 (12-oxo-tridecanoic acid).[Link]
Validation & Comparative
Validating the Role of 12-Oxotridecanoic Acid in Drought Resistance: A Comparative Guide to Experimental Validation
The ever-present challenge of drought stress on global agriculture necessitates a continuous search for novel molecules and pathways that can enhance crop resilience. While the roles of phytohormones like abscisic acid (ABA) and jasmonates are well-established, the vast chemical landscape within plants holds untapped potential. This guide focuses on a systematic approach to validate the potential role of a lesser-known oxylipin, 12-oxotridecanoic acid (12-OTDA), in mediating drought resistance.
This document will not only provide detailed experimental protocols but will also draw objective comparisons with established drought-signaling molecules, namely ABA and the well-characterized jasmonate precursor, 12-oxo-phytodienoic acid (OPDA). The methodologies outlined here are designed to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals to investigate novel compounds in plant stress physiology.
The Landscape of Drought Resistance and the Oxylipin Hypothesis
Plants have evolved complex mechanisms to cope with water deficit, broadly categorized as drought avoidance, drought tolerance, and drought escape.[1] These strategies involve a cascade of physiological and molecular responses, including stomatal closure to reduce water loss, osmotic adjustment to maintain cell turgor, and the activation of antioxidant systems to mitigate oxidative damage.[2][3] Signaling molecules are central to orchestrating these responses.
Oxylipins, a family of oxygenated fatty acid derivatives, are key signaling molecules in plants, regulating a wide array of processes from defense against pests to developmental timing.[4][5] The most studied of these are the jasmonates, which are derived from the C18 fatty acid, linolenic acid. The precursor to jasmonic acid, 12-oxo-phytodienoic acid (OPDA), has been shown to have signaling functions independent of jasmonic acid, particularly in response to wounding and other stresses.[1][6] Given that drought stress induces the production of reactive oxygen species (ROS), which can lead to lipid peroxidation and the formation of various oxylipins, it is plausible that novel oxylipins, such as the C13 compound 12-OTDA, may also play a role.[3][7]
This guide, therefore, is built on the hypothesis that 12-OTDA may act as a signaling molecule in the plant's response to drought. The following sections provide a roadmap for testing this hypothesis.
Comparative Framework: 12-OTDA vs. ABA and OPDA
To validate the role of 12-OTDA, its effects must be compared against known players in drought signaling.
-
Abscisic Acid (ABA): The primary hormone responsible for mediating drought responses. ABA triggers stomatal closure, induces the expression of stress-responsive genes, and promotes the accumulation of protective proteins.[8][9]
-
12-oxo-phytodienoic acid (OPDA): A precursor to jasmonic acid, OPDA can also act as a signaling molecule itself. It has been implicated in a range of stress responses and may interact with ABA signaling pathways.[6][10]
Our experimental design will therefore include treatments with 12-OTDA, ABA (as a positive control for drought response), and OPDA (as a comparative oxylipin), alongside appropriate mock-treated controls.
Experimental Validation Workflow
The validation process can be broken down into a series of logical steps, from initial application to in-depth molecular analysis.
Caption: Hypothetical signaling pathway for 12-OTDA in drought response.
A successful validation would show that 12-OTDA treatment leads to:
-
Improved Physiological Status: Higher stomatal conductance (compared to mock, indicating less stress-induced closure), and higher RWC.
-
Enhanced Biochemical Adaptation: Increased proline accumulation and reduced MDA levels compared to the mock-treated drought group.
-
Induction of Key Stress Genes: Upregulation of genes like RD29A, RD29B, and DREB2A, indicating an activation of known drought tolerance pathways.
By comparing the magnitude of these effects to those induced by ABA and OPDA, we can begin to understand the relative potency and potential mode of action of this compound. If 12-OTDA induces a strong drought-tolerant phenotype, it would be a significant step towards developing new tools for ensuring agricultural productivity in a changing climate.
References
- Ahmad, P., et al. (2015). Drought Stress in Plants: A Review on Morphological, Physiological and Biochemical Responses.
-
Schaller, F., & Stintzi, A. (1997). Enzymes of octadecanoid biosynthesis in plants--12-oxo-phytodienoate 10,11-reductase. Plant Physiology, 113(4), 1169–1176. [Link]
-
Hasan, M. M., et al. (2023). Assessing Morpho-Physiological and Biochemical Markers of Soybean for Drought Tolerance Potential. MDPI. [Link]
- Singh, S., et al. (2019). Influence of Drought Stress on Morphological, Physiological and Biochemical Attributes of Plants: A Review. International Journal of Current Microbiology and Applied Sciences, 8(12), 2948-2963.
-
Dave, A., & Graham, I. A. (2012). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. Frontiers in Plant Science, 3, 22. [Link]
-
Platre, M. P., et al. (2021). Exogenous treatment of Arabidopsis seedlings with lyso-phospholipids for the inducible complementation of lipid mutants. STAR Protocols, 2(3), 100626. [Link]
-
Fernández-Marín, B., et al. (2019). Identification of Salt and Drought Biochemical Stress Markers in Several Silene vulgaris Populations. MDPI. [Link]
-
Khan, M. A., et al. (2020). Effect of progressive drought stress on physio-biochemical responses and gene expression patterns in wheat. BMC Plant Biology, 20(1), 1-17. [Link]
-
Huang, D., et al. (2008). The relationship of drought-related gene expression in Arabidopsis thaliana to hormonal and environmental factors. Journal of Experimental Botany, 59(11), 2991-3007. [Link]
-
Harb, A., et al. (2010). Molecular and Physiological Analysis of Drought Stress in Arabidopsis Reveals Early Responses Leading to Acclimation in Plant Growth. Plant Physiology, 154(3), 1254–1271. [Link]
-
Skirycz, A., et al. (2010). Molecular and Physiological Analysis of Drought Stress in Arabidopsis Reveals Early Responses Leading to Acclimation in Plant Growth. Plant Physiology, 154(3), 1254-1271. [Link]
-
Kim, J. H., et al. (2013). Real-time qRT-PCR analysis of drought-stress maker genes. PLOS ONE, 8(6), e66533. [Link]
- Sharma, A. (2024).
-
Vasyukova, N. I., & Ozeretskovskaya, O. L. (2014). Oxylipins and plant abiotic stress resistance. Fiziologiia rastenii, 61(2), 131-143. [Link]
-
Shabab, M., et al. (2021). The presence of oxygenated lipids in plant defense in response to biotic stress: a metabolomics appraisal. Critical Reviews in Biotechnology, 41(8), 1228-1241. [Link]
-
Takahashi, F., & Shinozaki, K. (2021). Inter‐tissue and inter‐organ signaling in drought stress response and phenotyping of drought tolerance. Plant, Cell & Environment, 44(11), 3489-3503. [Link]
-
Liu, X., et al. (2022). Analysis of Physiological Indicators Associated with Drought Tolerance in Wheat under Drought and Re-Watering Conditions. MDPI. [Link]
-
Platre, M. P., et al. (2021). Exogenous treatment of Arabidopsis seedlings with lyso-phospholipids for the inducible complementation of lipid mutants. STAR protocols, 2(3), 100626. [Link]
-
Baldi, A., et al. (2024). Plant oxylipins: adaptation to environmental stresses and impact on mycotoxin contamination. Frontiers in Plant Science, 15, 1359325. [Link]
-
Abdelaal, K. A. A., et al. (2024). Drought Tolerance in Plants: Physiological and Molecular Responses. MDPI. [Link]
- Vasyukova, N. I., & Ozeretskovskaya, O. L. (2014). Oxylipins and plant abiotic stress resistance. Fiziologiia Rastenii, 61(2), 131-143.
-
Ferguson, M. E., et al. (2013). Physiological and molecular characterization of drought responses and identification of candidate tolerance genes in cassava. AoB Plants, 5, pls059. [Link]
- Li, X., et al. (2022). RT-qPCR analysis of drought-responsive marker genes.
-
Barbaglia, A., et al. (2021). Oxylipins From Different Pathways Trigger Mitochondrial Stress Signaling Through Respiratory Complex III. Frontiers in Plant Science, 12, 706915. [Link]
-
Takahashi, F., & Shinozaki, K. (2020). Drought Stress Responses and Resistance in Plants: From Cellular Responses to Long-Distance Intercellular Communication. Frontiers in Plant Science, 11, 556928. [Link]
-
Ullah, A., et al. (2021). Insights into Drought Stress Signaling in Plants and the Molecular Genetic Basis of Cotton Drought Tolerance. Cells, 10(9), 2229. [Link]
- Munnik, T., & Vermeer, J. E. (2017). Plant Lipid Signaling Protocols. Methods in Molecular Biology.
-
Ullah, A., et al. (2022). Molecular Aspects of MicroRNAs and Phytohormonal Signaling in Response to Drought Stress: A Review. MDPI. [Link]
- Chen, L., et al. (2018). qRT-PCR validation of the data of stress-responsive marker genes in the RNA-seq profiling.
-
El-Esawi, M. A., et al. (2023). Assessment of key transcription factors and drought-responsive genes in wheat cultivars under drought stress. Scientific Reports, 13(1), 1-17. [Link]
-
Sayanova, O., & Napier, J. A. (2011). Modifying the lipid content and composition of plant seeds: engineering the production of LC-PUFA. Plant Biotechnology Journal, 9(2), 163-173. [Link]
-
Taki, N., et al. (2005). 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis. Plant Physiology, 139(3), 1268–1283. [Link]
- R, S. (n.d.).
-
Dave, A., et al. (2011). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant Cell, 23(2), 583–599. [Link]
-
Taki, N., et al. (2005). 12-oxo-phytodienoic acid triggers expression of a distinct set of genes and plays a role in wound-induced gene expression in Arabidopsis. Plant physiology, 139(3), 1268-1283. [Link]
-
Dang, T. T., et al. (2008). A plant oxylipin, 12-oxo-phytodienoic acid, inhibits proliferation of human breast cancer cells by targeting cyclin D1. Molecular cancer therapeutics, 7(5), 1165-1175. [Link]
-
Khan, T., et al. (2021). Chemical composition, in vitro antioxidant, anticholinesterase, and antidiabetic potential of essential oil of Elaeagnus umbellata Thunb. BMC complementary medicine and therapies, 21(1), 1-13. [Link]
- Cox-Georgian, D., et al. (2019). Biological action of essential oils (terpenes). Nutrition and dietary supplements, 11, 51.
-
Ayaz, M., et al. (2018). The Potential Use of Plant Natural Products and Plant Extracts with Antioxidant Properties for the Prevention/Treatment of Neurodegenerative Diseases: In Vitro, In Vivo and Clinical Trials. MDPI. [Link]
Sources
- 1. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 4. Oxylipins and plant abiotic stress resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Drought Stress Responses and Resistance in Plants: From Cellular Responses to Long-Distance Intercellular Communication [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 12-Oxotridecanoic Acid vs. Salicylic Acid in Plant Defense
Topic: 12-Oxotridecanoic Acid (12-OTA) versus Salicylic Acid (SA) in Plant Immunity Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Ag-Biotech Developers
Executive Analysis: The Established vs. The Emerging
In the landscape of plant immunology, Salicylic Acid (SA) is the canonical regulator of defense against biotrophic pathogens.[1] It is a well-characterized phenolic hormone with a defined signaling cascade (NPR1-dependent) leading to Systemic Acquired Resistance (SAR).
In contrast, This compound (12-OTA) represents a frontier in immunometabolomics. Recently identified in high-resolution metabolomic profiles (specifically in Oryza sativa interactions with Brown Planthopper), 12-OTA is a specific oxidized fatty acid derivative (oxylipin-like). Unlike SA, which functions as a broad systemic signal, 12-OTA appears to act as a stress-specific biomarker associated with herbivore resistance and lipid peroxidation events.
Key Distinction:
-
Salicylic Acid: The "General" – orchestrates broad, systemic gene reprogramming for pathogen defense.
-
12-OTA: The "Specialist" – a lipid-derived metabolite emerging in specific resistance traits (e.g., insect herbivory), likely functioning downstream of membrane damage or as a niche signaling precursor.
Mechanistic Divergence
Salicylic Acid (SA): The Biotroph Shield
SA biosynthesis occurs primarily via the isochorismate synthase (ICS) pathway in the chloroplast. Upon accumulation, SA alters the cellular redox state, leading to the monomerization of NPR1 (Non-Expressor of Pathogenesis-Related Genes 1). NPR1 translocates to the nucleus, interacting with TGA transcription factors to activate PR genes (e.g., PR1).
-
Primary Trigger: Biotrophic bacteria (Pseudomonas syringae), viruses, and fungi.
-
Outcome: Hypersensitive Response (HR), cell wall thickening, antimicrobial protein production.[2]
This compound (12-OTA): The Lipid Oxidation Signal
12-OTA is structurally distinct—a 13-carbon fatty acid with a ketone group at the C12 position.[3][4] Its accumulation correlates with oxidative bursts and wounding , typical of insect attacks (herbivory).
-
Hypothesized Origin: 12-OTA is likely generated via the oxidative cleavage of longer-chain unsaturated fatty acids or as a minor branch of the lipoxygenase (LOX) pathway, distinct from the classic Jasmonic Acid (JA) biosynthesis (which proceeds via 12-OPDA).
-
Context: In resistant rice varieties, 12-OTA levels surge during late-stage infestation, suggesting it may function as a phytoalexin or a secondary signal reinforcing the wound response, potentially antagonizing the SA pathway (consistent with the SA-JA antagonism model).
Head-to-Head Technical Comparison
| Feature | Salicylic Acid (SA) | This compound (12-OTA) |
| Chemical Class | Phenolic Acid (C7H6O3) | Oxidized Fatty Acid / Oxylipin (C13H24O3) |
| Primary Precursor | Chorismate (Shikimate Pathway) | Unsaturated Fatty Acids (Lipid Peroxidation) |
| Signaling Hub | NPR1 / TGA Transcription Factors | Unknown (Likely membrane disruption or ROS-linked) |
| Defense Target | Biotrophic Pathogens (Mildew, Rust) | Herbivores (Brown Planthopper), Wounding |
| Detection Method | HPLC-Fluorescence / LC-MS/MS (ESI-) | GC-MS (Derivatized) / High-Res LC-MS (ESI-) |
| Cellular Localization | Cytosol | Membrane / Cytosol (Lipid droplets) |
| Bioavailability | Mobile (Phloem transport for SAR) | Localized (Likely accumulation at wound site) |
Experimental Protocols & Validation
Experiment A: Differential Extraction for Metabolomic Profiling
To study these molecules simultaneously, a split-phase extraction is required due to their differing polarities.
Objective: Quantify basal vs. induced levels of SA and 12-OTA in leaf tissue.
Protocol:
-
Tissue Harvesting: Flash-freeze 100mg leaf tissue in liquid nitrogen immediately after stress application (e.g., 24h post-infection).
-
Biphasic Extraction:
-
Homogenize tissue in 1mL Methyl-tert-butyl ether (MTBE) : Methanol (3:1) .
-
Add 650µL of H2O : Methanol (3:1) to induce phase separation.
-
Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).
-
-
Phase Collection:
-
Analysis:
-
SA: LC-MS/MS (MRM mode: precursor 137
product 93). -
12-OTA: High-Resolution Orbitrap MS (Full scan ESI-). Look for m/z [M-H]- corresponding to C13H23O3 (Calc: ~227.16).
-
-
Validation: Spike samples with isotopically labeled internal standards (
-SA and -fatty acids) to calculate recovery rates.
Experiment B: Gene Expression vs. Metabolite Accumulation
Causality Check: Does 12-OTA accumulation correlate with SA suppression?
-
Treatment Groups:
-
Group 1: Mock (Control)
-
Group 2: SA Analog (BTH) treatment
-
Group 3: Wounding/Herbivore mimic (Methyl Jasmonate or mechanical damage)
-
-
Readout:
-
Measure PR1 (SA marker) and VSP2 (JA/Wound marker) via qRT-PCR.
-
Correlate with LC-MS quantification of 12-OTA.
-
Expected Result: High SA induces PR1 and suppresses 12-OTA accumulation. High Wounding induces 12-OTA and suppresses PR1.
-
Pathway Visualization
The following diagram illustrates the divergent signaling pathways. SA follows the classic NPR1 route, while 12-OTA is positioned within the lipid oxidation/wounding response, often antagonistic to SA.
Figure 1: Divergent signaling pathways. SA drives biotroph resistance, while 12-OTA emerges from lipid oxidation/wounding events.
Synthesis & References
Conclusion: While Salicylic Acid remains the "gold standard" for systemic immunity against biotrophic pathogens, this compound is a critical, emerging biomarker for specific herbivore resistance traits (specifically in Rice-Planthopper interactions). Researchers should view SA as the regulator and 12-OTA as a metabolic effector or damage signal within the lipid oxidation cascade.
References:
-
Global metabolite profiles of rice brown planthopper-resistant traits reveal potential secondary metabolites for both constitutive and inducible defenses. Source: Kang, K., et al. (2019). Metabolomics. URL:[Link] (Note: This is the primary source identifying 12-OTA as a resistance marker).
-
Salicylic acid and jasmonic acid in plant immunity. Source: Li, N., et al. (2019). Annual Review of Plant Biology. URL:[Link]
-
Cytochrome P450BM-3 and P450 11A1 retain Compound I chemistry with electrophilic substrates. Source: McCarty, K., et al. (2025).[3] Journal of Biological Chemistry. URL:[Link] (Note: Validates the chemical oxidation mechanism of this compound).
-
NPR1: The master regulator of plant immunity in the field. Source: Backer, R., et al. (2019). Plants. URL:[Link]
Sources
- 1. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A non-JA producing oxophytodienoate reductase functions in salicylic acid-mediated antagonism with jasmonic acid during pathogen attack - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 12-Oxotridecanoic Acid and Other Bioactive Lipid Mediators in Inflammation and Wound Healing
This guide provides a comprehensive comparison of the biological efficacy of 12-oxotridecanoic acid and other structurally related fatty acids. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data supporting their roles in crucial physiological processes such as inflammation and wound healing. We will explore the mechanistic underpinnings of their actions and provide detailed protocols for their evaluation.
Introduction to this compound: A Plant-Derived Oxylipin with Therapeutic Potential
This compound is a naturally occurring oxidized fatty acid, belonging to a class of molecules known as oxylipins. In the plant kingdom, it is a precursor to the phytohormone jasmonic acid, which plays a critical role in plant defense and development. Beyond its botanical significance, emerging research has highlighted its potential bioactivity in mammalian systems, particularly in modulating inflammatory responses. The presence of a reactive α,β-unsaturated carbonyl group in its structure is believed to be key to its biological effects, allowing it to interact with cellular nucleophiles and influence signaling pathways.
The therapeutic potential of this compound has prompted interest in the development and evaluation of other fatty acid-based compounds, both natural and synthetic, that may offer enhanced or more targeted efficacy. This guide will compare the available data on this compound with other notable bioactive lipids to provide a clearer perspective on their relative strengths and mechanisms of action.
Comparative Efficacy in Modulating Inflammatory Responses
The inflammatory response is a complex biological process involving a cascade of signaling events and the production of various mediators. Several studies have investigated the anti-inflammatory properties of oxo- and hydroxy-fatty acids.
In Vitro Anti-inflammatory Activity
A key indicator of anti-inflammatory potential is the ability of a compound to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells, often macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).
| Compound | Cell Type | Stimulant | Key Anti-inflammatory Effect | Reported Efficacy (IC50 or % inhibition) |
| 12-Oxo-phytodienoic acid (OPDA) | Mouse microglial MG5 cells | LPS | Suppressed IL-6 and TNF-α expression, reduced NO production | Data suggests significant suppression, specific IC50 not provided[1] |
| 10-oxo-trans-11-octadecenoic acid (KetoC) | RAW 264.7 macrophages | Porphyromonas gingivalis LPS | Suppressed TNF-α, IL-6, and IL-1β expression | Significant reduction at 5 µmol/L[2] |
| 12-Dehydropyxinol derivatives (e.g., 5c) | RAW264.7 macrophages | LPS | Inhibition of NO production | IC50 values varied among derivatives, with some showing better activity than hydrocortisone[3] |
| Oleanolic Acid Derivatives | RAW 264.7 macrophages | LPS | Inhibition of NO, TNF-α, and IL-6 production | Some derivatives exhibited potent activity[4] |
Mechanistic Insights into Anti-inflammatory Action
The anti-inflammatory effects of these fatty acids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade.
-
NF-κB Pathway: A central regulator of inflammation, the activation of which leads to the transcription of numerous pro-inflammatory genes. 12-oxo-phytodienoic acid (OPDA), a compound structurally related to this compound, has been shown to suppress LPS-induced inflammation by inhibiting the nuclear factor-kappa B (NF-κB) pathway.[1] Similarly, 10-oxo-trans-11-octadecenoic acid (KetoC) exerts its anti-inflammatory effects by suppressing NF-κB p65.[2]
-
MAPK Pathway: Mitogen-activated protein kinases (MAPKs) are another crucial set of signaling molecules that regulate inflammation. OPDA has been observed to inhibit the p38 MAPK pathway in response to LPS stimulation.[1]
-
G-protein coupled receptors (GPCRs): Some fatty acids can act as ligands for specific GPCRs, thereby initiating intracellular signaling cascades. KetoC has been found to bind to the G-protein coupled receptor 120 (GPR120) to mediate its anti-inflammatory effects.[2]
Signaling Pathway of Oxo-Fatty Acid Mediated Anti-inflammatory Effects
Caption: Simplified signaling pathway illustrating the anti-inflammatory mechanisms of oxo-fatty acids.
Comparative Efficacy in Wound Healing
The process of wound healing is a highly orchestrated series of events involving inflammation, cell proliferation, and tissue remodeling. Bioactive lipids can significantly influence these stages.
In Vivo and In Vitro Wound Healing Models
The efficacy of fatty acids in promoting wound healing is often assessed using in vivo models, such as full-thickness skin wounds in rodents, and in vitro assays, like the scratch assay which measures the migration of skin cells.
| Compound/Extract | Model | Key Wound Healing Effect | Reported Efficacy |
| 11,12-Epoxyeicosatrienoic Acid (11,12-EET) | Diabetic mouse ear wound model | Accelerated wound closure, enhanced neoangiogenesis | Wound closure in 8.4 days vs. 13.0 days in control[2][5] |
| Fatty Acid Extracts (from Lucilia sericata larvae) | Rat acute cutaneous wound model | Accelerated cutaneous wound healing, promoted cell proliferation and angiogenesis | Significant increase in wound healing rates[6] |
| Polyunsaturated fatty acids (PUFAs) n-3 and n-6 | Rat skin wound model | More numerous newly formed blood vessels and greater amount of highly organized collagen fibrils | More intensive healing observed with high n-3:n-6 ratio[7][8] |
Cellular Mechanisms in Wound Healing
The pro-healing effects of these lipids are mediated through their influence on key cellular players in the wound environment.
-
Keratinocyte Migration: The re-epithelialization of a wound is dependent on the migration of keratinocytes to cover the denuded area.
-
Fibroblast Proliferation: Fibroblasts play a crucial role in wound healing by producing extracellular matrix components, such as collagen, which provide structural integrity to the healing tissue. 11,12-EET has been shown to significantly increase the number of fibroblasts in wounds.[5]
-
Angiogenesis: The formation of new blood vessels is essential for supplying nutrients and oxygen to the healing wound. 11,12-EET has been demonstrated to enhance the expression of pro-angiogenic factors like VEGF and CD31.[2]
Experimental Workflow for In Vitro Scratch Assay
Caption: A typical workflow for assessing cell migration using the in vitro scratch assay.
Detailed Experimental Protocols
To ensure scientific integrity and enable reproducibility, detailed methodologies for key experiments are provided below.
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production
This protocol describes the use of the Griess assay to quantify nitrite, a stable breakdown product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound and analogs)
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent to the supernatant in a new 96-well plate.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.
In Vivo Wound Healing Assay
This protocol outlines a general procedure for an excisional wound healing model in rodents.
Materials:
-
Sprague-Dawley rats or C57BL/6 mice
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scalpel, scissors, forceps)
-
Biopsy punch (e.g., 6 mm or 8 mm)
-
Topical formulation of test compounds
-
Wound dressing
-
Digital camera and ruler for wound measurement
Procedure:
-
Anesthesia and Hair Removal: Anesthetize the animal and shave the dorsal surface.
-
Wound Creation: Create a full-thickness excisional wound using a biopsy punch.
-
Treatment: Apply the topical formulation of the test compound or vehicle control to the wound.
-
Dressing: Cover the wound with an appropriate dressing.
-
Wound Monitoring: On designated days (e.g., 0, 3, 7, 10, 14), remove the dressing, and photograph the wound with a ruler for scale.
-
Data Analysis: Measure the wound area from the photographs using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.
-
Histological Analysis (Optional): At the end of the experiment, euthanize the animals and collect the wound tissue for histological analysis to assess re-epithelialization, collagen deposition, and angiogenesis.
Conclusion and Future Directions
The available evidence suggests that this compound and other related oxo- and hydroxy-fatty acids are a promising class of bioactive lipids with significant potential for modulating inflammation and promoting wound healing. While direct comparative efficacy studies of this compound and its synthetic analogs are currently limited in the public domain, the broader family of oxylipins demonstrates a clear structure-activity relationship that warrants further investigation.
Future research should focus on the systematic synthesis and screening of this compound analogs to identify compounds with improved potency, selectivity, and pharmacokinetic properties. Head-to-head comparisons in standardized in vitro and in vivo models will be crucial for elucidating the most promising candidates for therapeutic development. A deeper understanding of their interactions with specific cellular targets and signaling pathways will pave the way for the rational design of novel anti-inflammatory and pro-healing agents.
References
-
12-oxo-phytodienoic acid, a plant-derived oxylipin, attenuates lipopolysaccharide-induced inflammation in microglia. Biochemical and Biophysical Research Communications. [Link]
-
11,12 Epoxyeicosatrienoic Acid Rescues Deteriorated Wound Healing in Diabetes. International Journal of Molecular Sciences. [Link]
-
Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives. Molecules. [Link]
-
Novel Cyclic Lipopeptides Fusaricidin Analogs for Treating Wound Infections. Frontiers in Microbiology. [Link]
-
In-silico Analysis and Anti-inflammatory Evaluation of Synthesized Amide Derivatives of Long-chain Fatty Acids. Pharmaceutical and Biomedical Research. [Link]
-
The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide. Journal of Periodontal Research. [Link]
-
Redox-Dependent Anti-Inflammatory Signaling Actions of Unsaturated Fatty Acids. Antioxidants & Redox Signaling. [Link]
-
Wound Healing Properties of Natural Products: Mechanisms of Action. Molecules. [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. [Link]
-
The Scratch-Wound Assay for Assessment of Epidermal Keratinocyte Migration. Methods in Molecular Biology. [Link]
-
Methods for Analysis of Keratinocyte Migration. Methods in Molecular Biology. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]
-
Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology. [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology. [Link]
-
Efficient protocol for isolating human fibroblast from primary skin cell cultures: application to keloid, hypertrophic scar, and normal skin biopsies. BMC Molecular and Cell Biology. [Link]
-
Human dermal fibroblast (HDF) proliferation assay. ResearchGate. [Link]
-
Design, Synthesis, Molecular Modelling, and Biological Evaluation of Oleanolic Acid-Arylidene Derivatives as Potential Anti-Inflammatory Agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Fatty acid extracts facilitate cutaneous wound healing through activating AKT, ERK, and TGF-β/Smad3 signaling and promoting angiogenesis. Stem Cell Research & Therapy. [Link]
-
Fatty Acid Supplementation Affects Skin Wound Healing in a Rat Model. International Journal of Molecular Sciences. [Link]
-
Effect of n-3 long-chain polyunsaturated fatty acids on wound healing using animal models. Acta Veterinaria Brno. [Link]
-
Metabolic reprogramming in skin wound healing. Burns & Trauma. [Link]
-
Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds. Forensic Science International. [Link]
-
Comparison of ELISA and flow cytometry for measurement of interleukin-1 beta, interleukin-6 and tumor necrosis factor-α. Journal of Clinical Laboratory Analysis. [Link]
-
Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. European Journal of Medical Research. [Link]
-
In vitro fatty acid enrichment of macrophages alters inflammatory response and net cholesterol accumulation. British Journal of Nutrition. [Link]
-
Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria. Frontiers in Microbiology. [Link]
-
Fatty Acid Supplementation Affects Skin Wound Healing in a Rat Model. Scilit. [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fatty acid extracts facilitate cutaneous wound healing through activating AKT, ERK, and TGF-β/Smad3 signaling and promoting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scilit.com [scilit.com]
Publish Comparison Guide: Validation of 12-Oxotridecanoic Acid as a Fungal Biomarker
This guide provides a rigorous technical validation framework for 12-oxotridecanoic acid (12-OTA) as a putative biomarker for fungal infection.
Note on Scientific Status: While this compound appears in metabolomic databases (e.g., LipidBank) and mechanistic studies of Cytochrome P450 oxidation (specifically CYP11A1 and P450BM-3), it is currently an emerging/research-grade biomarker rather than an established clinical standard like Beta-D-Glucan (BDG) or Galactomannan (GM). This guide outlines the validation pathway required to elevate it to clinical utility, contrasting its potential specificity against the limitations of current pan-fungal markers.
Executive Summary: The Case for Lipid-Based Biomarkers
Current gold standards for invasive fungal infection (IFI) diagnosis—Blood Culture (low sensitivity) and Beta-D-Glucan (low specificity)—leave a critical gap in early, accurate detection. This compound (12-OTA) , a specific oxidized fatty acid metabolite (C13H24O3), represents a novel class of lipid-based biomarkers. Unlike polysaccharide markers (BDG/GM) which persist in cell walls, oxidized lipids often reflect active metabolic turnover , potentially offering a real-time gauge of infection viability and host-pathogen interaction.
Mechanistic Basis
12-OTA is formed via the oxidation of medium-chain fatty acids. In the context of fungal metabolism, it serves as a downstream product of omega-oxidation or incomplete beta-oxidation , often catalyzed by fungal Cytochrome P450 enzymes (e.g., CYP51, CYP11A1 homologs) or host response pathways.
-
Chemical Nature: 13-carbon fatty acid with a ketone group at C-12.[1]
-
Detection Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Differentiation: Potential to distinguish active infection from colonization or cell wall debris.
Comparative Performance Analysis
The following table contrasts the projected performance of 12-OTA against established clinical alternatives.
| Feature | This compound (12-OTA) | Beta-D-Glucan (BDG) | Blood Culture (BC) |
| Biomarker Type | Oxidized Lipid Metabolite | Cell Wall Polysaccharide | Viable Organism |
| Detection Method | LC-MS/MS (Targeted MRM) | Colorimetric (LAL Pathway) | Automated Growth Detection |
| Sensitivity | High (Projected: fmol detection limits) | High (>80%) | Low (<50% for deep-seated IFI) |
| Specificity | High (Chemical structure specific) | Low to Moderate (False positives: dialysis, gauze, antibiotics) | 100% (Gold Standard) |
| Turnaround Time | 4–6 Hours (Extraction + Run) | 2–4 Hours | 24–120 Hours |
| Sample Volume | Low (50–100 µL Plasma) | Low (5 µL Serum) | High (10–20 mL Whole Blood) |
| Major Limitation | Requires mass spec infrastructure; Novelty (lack of cut-offs). | High false-positive rate reduces PPV. | Slow; misses non-viable/deep infections. |
Analytical Validation Protocol (LC-MS/MS)
To validate 12-OTA, a self-validating LC-MS/MS workflow is required. This protocol ensures the analyte measured is chemically unique and not an isobaric interference.
Methodology: Targeted Lipidomics
Principle: Negative Ion Mode Electrospray Ionization (ESI-) coupled with Multiple Reaction Monitoring (MRM).
Step-by-Step Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot 100 µL plasma/serum.
-
Add 10 µL Internal Standard (IS): [d3]-12-oxotridecanoic acid (deuterated analog) or 12-hydroxydodecanoic acid-d3 to normalize extraction efficiency.
-
Precipitate proteins with 300 µL cold Acetonitrile (ACN) containing 1% Formic Acid.
-
Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).
-
Transfer supernatant; evaporate to dryness under N2 stream.
-
Reconstitute in 50 µL MeOH:H2O (50:50).
-
-
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water + 5 mM Ammonium Acetate (pH 9.0).
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10).
-
Gradient: 10% B to 95% B over 10 mins.
-
-
Mass Spectrometry (QQQ):
-
Source: ESI Negative Mode (Fatty acids ionize best in neg mode).
-
MRM Transition (Quantifier): m/z 227.2 [M-H]⁻ → 183.2 (Decarboxylation/Cleavage).
-
MRM Transition (Qualifier): m/z 227.2 → 59.0 (Acetate fragment).
-
Diagram: Analytical Workflow & Signaling Logic
Caption: Workflow for targeted LC-MS/MS quantification of this compound.
Clinical Validation & Biological Context
To establish 12-OTA as a valid biomarker, its biological origin must be mapped to fungal metabolism.
Hypothetical Pathway: Fungal Fatty Acid Oxidation
Fungi (e.g., Candida albicans) utilize host lipids. The formation of 12-OTA suggests a blockage or shunt in the beta-oxidation of long-chain fatty acids or specific P450-mediated omega-oxidation.
Pathway Logic:
-
Substrate: Tridecanoic Acid (C13) or degradation of longer odd-chain fatty acids.
-
Enzyme: Cytochrome P450 (CYP51/CYP11A1 homologs) or Omega-hydroxylase .
-
Intermediate: 12-Hydroxytridecanoic acid.[2]
-
Product: This compound (via Dehydrogenase).
Diagram: Metabolic Formation Pathway
Caption: Proposed metabolic pathway for the formation of 12-OTA via P450-mediated oxidation.
References
-
LipidBank. Fatty Acid Database: this compound (DFA0427).Link
-
McCarty, K., et al. (2025). "Cytochrome P450BM-3 and P450 11A1 retain Compound I chemistry with electrophilic substrates."[3] Journal of Biological Chemistry. (Validates 12-OTA as a specific P450 substrate). Link
-
Odabasi, Z., et al. (2004). "Beta-D-glucan as a diagnostic adjunct for invasive fungal infections: validation, cutoff development, and performance." Clinical Infectious Diseases. (Comparison baseline for BDG). Link
-
Ostrosky-Zeichner, L., et al. (2005). "Multicenter clinical evaluation of the (1->3) beta-D-glucan assay as an aid to diagnosis of fungal infections in humans." Clinical Infectious Diseases. Link
Sources
Comparative Metabolomics of 12-Oxotridecanoic Acid (12-OTA): Profiling a Novel Oxylipin Candidate
This guide is structured as a technical protocol and comparative analysis for researchers investigating 12-oxotridecanoic acid (12-OTA) , a rare C13 oxylipin recently identified as a tentative marker in biotic stress resistance (e.g., in rice brown planthopper resistance).
This document treats 12-OTA as an emerging signal molecule , distinct from the canonical Jasmonic Acid (JA) pathway, and provides a roadmap for validating its metabolomic footprint.
Executive Summary & Rationale
This compound (12-OTA) is a non-canonical oxidized fatty acid (oxylipin). Unlike the well-characterized C12 jasmonates (JA) or C18 precursors (12-OPDA), 12-OTA is a C13 ketone derivative. Recent untargeted metabolomics studies have tentatively identified 12-OTA accumulation during late-stage biotic infestation, suggesting it may function as a "terminal stress signal" or a specific breakdown product associated with resistance traits [1].
This guide outlines the comparative profiling of 12-OTA-treated plants against Jasmonic Acid (JA) (the gold standard for defense signaling) and Solvent Controls . The objective is to determine if 12-OTA acts as an active elicitor of secondary metabolism or merely a passive marker of lipid peroxidation.
Mechanistic Context & Hypothesis
Before initiating metabolomics, it is critical to understand the putative positioning of 12-OTA. While JA signaling is mediated via the COI1 receptor to trigger transcriptional reprogramming, 12-OTA's mechanism is currently hypothesized to be either:
-
Direct Signaling: Mimicking JA-Ile or OPDA to bind distinct receptors.
-
Membrane Disruptor: Acting similarly to antimicrobial fatty acids.
-
P450 Substrate: Serving as a specific substrate for Cytochrome P450s (e.g., CYP11A1 homologs) involved in detoxification [2].
Figure 1: Putative Biosynthetic Positioning of 12-OTA
The diagram below illustrates the hypothetical divergence of 12-OTA from the standard LOX pathway.
Caption: Hypothetical divergence of 12-OTA (C13) from the canonical C18-to-C12 Jasmonate pathway. Note the odd-chain length suggests non-standard β-oxidation or cleavage.
Comparative Performance: 12-OTA vs. Alternatives
The following table contrasts the expected performance of 12-OTA against established elicitors. This data informs the experimental design and power analysis.
| Feature | 12-OTA (Test Compound) | Jasmonic Acid (Positive Control) | Salicylic Acid (Negative Control) |
| Chemical Class | C13 Oxylipin (Ketone) | C12 Cyclopentanone | Phenolic Acid |
| Primary Role | Putative Late-Stage Resistance Marker [1] | Necrotrophic Defense / Wounding | Biotrophic Defense |
| Metabolic Lag | Unknown (Likely Slow/Sustained) | Rapid (< 2 hours) | Rapid (< 2 hours) |
| Key Metabolites | Hypothesized: Dicaffeoylquinic acids, Lipid peroxides | Alkaloids, Terpenoids, JA-Ile | PR Proteins, Glucosinolates |
| Solubility | Low (Lipophilic) | Moderate | Moderate |
| Cost | High (Custom Synthesis/Purification) | Low (Commodity Chemical) | Low |
Experimental Protocol: Comparative Metabolomics
Objective: To identify the "metabolic fingerprint" of 12-OTA treatment.
Phase 1: Plant Treatment
-
Model System: Oryza sativa (Rice) or Arabidopsis thaliana (Standard).
-
Reagents:
-
12-OTA Stock: Dissolve 10 mg this compound in 1 mL pure Ethanol (store -20°C).
-
Carrier: 0.1% Triton X-100 in water.
-
-
Design:
-
Group A (12-OTA): Spray 100 µM 12-OTA.
-
Group B (JA): Spray 100 µM MeJA (Methyl Jasmonate).
-
Group C (Mock): Spray Carrier only.
-
-
Time Points: Harvest leaf tissue at 6h, 24h, and 48h . (Rationale: 12-OTA accumulation was observed at "late stages" in infestation studies [1], so extended time points are crucial).
Phase 2: Metabolite Extraction (Biphasic)
To capture both the lipid-like 12-OTA derivatives and the downstream polar secondary metabolites (flavonoids), a biphasic extraction is required.
-
Homogenization: Grind 100 mg frozen tissue with liquid nitrogen.
-
Lysis: Add 1 mL MTBE:Methanol (3:1) containing internal standards (e.g., 12-OPDA-d5).
-
Agitation: Vortex 1 hr at 4°C.
-
Phase Separation: Add 650 µL H2O (induces phase separation). Centrifuge at 10,000 x g for 10 min.
-
Upper Phase: Lipids (Oxylipins, 12-OTA metabolites).[1]
-
Lower Phase: Polar metabolites (Flavonoids, Amino acids).
-
-
Analysis: Dry down and reconstitute for LC-MS/MS.
Phase 3: LC-MS/MS Configuration
-
Platform: Q-Exactive or TripleTOF (High Resolution is mandatory for identifying novel 12-OTA conjugates).
-
Column: C18 Reverse Phase (e.g., Waters HSS T3).
-
Polarity: Negative Ion Mode (ESI-) is preferred for oxylipins and phenolic acids.
Figure 2: Experimental Workflow
Visualizing the critical steps from treatment to data acquisition.
Caption: Biphasic extraction workflow to simultaneously profile the lipophilic 12-OTA signal and the hydrophilic metabolic response.
Data Interpretation & Validation
When analyzing the data, look for these specific signatures to validate 12-OTA activity.
A. The "Decay" vs. "Defense" Signature
You must distinguish if 12-OTA is an active signal or a damage product.
-
Scenario A (Active Signal):
-
12-OTA levels decrease over time (metabolized).
-
Rise in specific secondary metabolites (e.g., Dicaffeoylquinic acid , as seen in resistant rice [1]).[2]
-
-
Scenario B (Damage Product):
-
12-OTA levels remain stable or increase.
-
General increase in ROS markers (Malondialdehyde) without specific flavonoid induction.
-
B. P450 Hydroxylation Markers
Research indicates that this compound is a substrate for specific P450 enzymes (e.g., CYP11A1 homologs), often yielding hydroxylated products [2].[3][4][5]
-
Search Target: Look for 11-hydroxy-12-oxotridecanoic acid (m/z +16).
-
Significance: Presence of this metabolite confirms enzymatic processing rather than passive accumulation.
References
-
Global metabolite profiles of rice brown planthopper-resistant traits reveal potential secondary metabolites for both constitutive and inducible defenses. Source: BioSpec / Queen's University Belfast. Context: Identifies this compound as a tentative resistance marker. Link:[Link]
-
Cytochrome P450BM-3 and P450 11A1 retain Compound I chemistry with electrophilic substrates. Source: Journal of Biological Chemistry / PMC. Context: Validates this compound as a substrate for P450 oxidation, yielding hydroxylated derivatives.[3][4][5][6] Link:[Link]
-
The presence of oxygenated lipids in plant defense in response to biotic stress: a metabolomics appraisal. Source: PMC / NIH. Context: General review of oxylipin metabolomics and C18-derived signaling. Link:[Link]
Sources
- 1. Frontiers | A non-targeted metabolomics analysis identifies wound-induced oxylipins in Physcomitrium patens [frontiersin.org]
- 2. biospec.net [biospec.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome P450BM-3 and P450 11A1 retain Compound I (FeO3+) chemistry with electrophilic substrates poised for Compound 0 (Fe3+O2−) reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 12-Oxotridecanoic acid
Executive Safety Summary
12-Oxotridecanoic acid (CAS: 2345-12-2) is a long-chain keto-fatty acid. While often categorized generically alongside other C13 fatty acids as an Irritant (Skin/Eye/Respiratory) , its specific application in metabolic research and drug development requires a higher standard of care than common laboratory reagents.
The Silent Hazard: The primary risk with this compound is not acute toxicity, but lipophilicity . As a fatty acid derivative, it can readily integrate into biological membranes. When solubilized in carrier solvents like DMSO, its ability to penetrate the dermal barrier increases significantly.
Immediate Action Required:
-
Containment: Handle exclusively in a certified chemical fume hood.
-
State: Solid (White crystalline powder).[1] Prone to static charge, increasing inhalation risk during weighing.
-
Storage: -20°C (Desiccated). Allow to warm to room temperature before opening to prevent condensation-induced hydrolysis or clumping.
PPE Selection Matrix
This matrix is designed not just for the neat compound, but for the solvated forms common in experimental workflows.
| PPE Component | Specification | Technical Rationale |
| Hand Protection (Primary) | Nitrile (0.11 mm / 4-5 mil minimum) | Fatty acids degrade latex.[2] Nitrile provides excellent resistance to the neat powder and aqueous buffers. |
| Hand Protection (Solvent Specific) | Double-gloving or Laminate (Silver Shield) | CRITICAL: If solubilizing in Chloroform , standard nitrile degrades rapidly (<5 mins).[2] If using DMSO , double-glove to prevent the solvent from carrying the fatty acid through the skin. |
| Respiratory | N95 (minimum) or P100 | Required only if weighing outside a fume hood (not recommended). The powder is light and static-prone; inhalation causes mucous membrane irritation. |
| Eye Protection | Chemical Splash Goggles | Preferred over safety glasses. Fine organic acid dust can bypass side shields, causing severe eye irritation (pH < 4.5 in mucous membranes). |
| Body Protection | Lab Coat (Cotton/Poly blend) | Standard protection. Ensure cuffs are tucked under gloves to seal the wrist gap—a common exposure point. |
Technical Rationale & Mechanism
As scientists, we follow protocols best when we understand the why.
-
The "Carrier Effect" (DMSO Hazard): Researchers often dissolve this compound in Dimethyl Sulfoxide (DMSO) for cell culture assays.
-
Mechanism:[2][3][4][5] DMSO changes the osmotic pressure and permeability of the stratum corneum (outer skin layer).
-
Risk:[2][3][4] If you spill the DMSO solution on your skin, it drags the this compound with it into your systemic circulation.
-
Protocol: Always double-glove when handling the DMSO stock solution. Change outer gloves immediately upon splash contact.[6]
-
-
Electrostatic Dispersion: Long-chain keto acids are waxy and non-conductive, leading to static buildup.
Operational Workflow: From Storage to Solution
This self-validating workflow ensures containment at every step.
Step 1: Pre-Operational Check
-
Verify Fume Hood airflow (Face velocity: 80–100 fpm).[2]
-
Equilibrate: Remove vial from -20°C storage. Let stand for 20 minutes. Why? Opening a cold vial condenses atmospheric water, which can alter the weighing mass and degrade the acid.[2]
Step 2: Weighing (The Critical Step)
-
Place the analytical balance inside the fume hood (if vibration isolation allows) or use a powder containment hood.
-
Don Nitrile Gloves and Safety Goggles .
-
Neutralize Static: Pass an anti-static gun over the weighing boat.
-
Transfer solid using a clean stainless steel spatula. Do not use plastic spatulas, as they increase static charge.[2]
-
Recap the vial immediately. Parafilm is recommended for long-term storage to prevent oxidation of the keto group.
Step 3: Solubilization
-
Solvent Choice: Ethanol (EtOH) or DMSO are standard.
-
Add Solvent: Add solvent slowly down the side of the vessel to wash down any powder adhering to the walls.[2]
-
Vortex: Cap tightly and vortex.
-
Visual Check: Ensure the solution is clear. If the solution is cloudy, the lipid is not fully dissolved, leading to inconsistent dosing concentrations.[2]
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, specifically highlighting the "Solvent Switch" where PPE requirements change.
Figure 1: Operational workflow emphasizing the change in PPE requirements based on the solvent system used for this compound.
Emergency Response & Disposal
-
Skin Contact:
-
Neat Powder: Wash with soap and copious water for 15 minutes.[5]
-
DMSO Solution:Do not scrub. Scrubbing increases blood flow and absorption. Rinse gently with cool water for 20 minutes.
-
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes. Hold eyelids open.
-
Spill Cleanup:
-
Dampen a paper towel with water (to prevent dust dispersal).
-
Wipe up the powder.
-
Clean the surface with 70% Ethanol to remove the waxy residue.
-
-
Disposal:
-
Do not dispose of down the drain.[7]
-
Collect in Halogenated (if Chloroform used) or Non-Halogenated (if Ethanol/DMSO used) organic waste containers.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link][2]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
